Hydroxytrimethylaminium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxy(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO/c1-4(2,3)5/h5H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHYUXIXXNHKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902435 | |
| Record name | NoName_1678 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Hydroxytrimethylaminium (Choline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation. It is an essential nutrient vital for numerous physiological processes, including the structural integrity of cell membranes, neurotransmission, and lipid metabolism.[1][2][3] Choline serves as a precursor for the synthesis of critical molecules such as the phospholipids phosphatidylcholine and sphingomyelin, the neurotransmitter acetylcholine, and the methyl donor betaine.[1][3] Due to its fundamental role in cellular function and signaling, a thorough understanding of its physicochemical properties is paramount for researchers in drug development, nutrition, and biomedical sciences. This guide provides a comprehensive overview of these properties, detailed experimental methodologies, and its role in key biological pathways.
Physicochemical Properties
Choline is a water-soluble organic compound that typically exists as a salt with various anions, the most common being chloride.[3] The properties of choline are often reported for its chloride salt, a stable, white, hygroscopic crystalline solid.[4][5][6]
Table 1: Summary of Physicochemical Properties of Choline and Choline Chloride
| Property | Value | Compound Form | Reference(s) |
| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium | Choline Cation | [3] |
| Molecular Formula | C₅H₁₄NO⁺ (Cation) C₅H₁₄ClNO (Chloride Salt) | Choline Cation Choline Chloride | [3][5] |
| Molecular Weight | 104.17 g/mol (Cation) 139.62 g/mol (Chloride Salt) | Choline Cation Choline Chloride | [2][6] |
| Appearance | White, hygroscopic crystals | Choline Chloride | [4][5][6] |
| Melting Point | 302-305 °C (decomposes) | Choline Chloride | [4][5][7][8] |
| Solubility | Water: Very soluble/miscible Ethanol: Soluble DMSO: ~20 mg/mL DMF: ~20 mg/mL Ether, Benzene: Insoluble | Choline Chloride | [4][5][9] |
| pKa (of hydroxyl group) | 13.9 - 13.97 | Choline Cation | [10][11][12] |
| logP (Octanol/Water Partition Coefficient) | -5.16 to -3.6 | Choline Cation/Chloride | [4][10][12] |
| pH (10% aq. solution) | 4.7 - 6.0 | Choline Chloride | [4][5] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for drug development and formulation. Below are detailed methodologies for key experiments.
Determination of pKa (Potentiometric Titration)
The pKa of the choline hydroxyl group can be determined via potentiometric titration, a standard method for measuring dissociation constants.[13][14]
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (choline chloride). The pH of the solution is monitored with a calibrated pH electrode after each addition of titrant. The pKa is the pH at which the hydroxyl group is 50% deprotonated.
Detailed Methodology:
-
Preparation: Prepare a standardized solution of 0.1 M NaOH. Accurately weigh a sample of choline chloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
-
Titration Setup: Place the choline solution in a temperature-controlled vessel (e.g., 25°C). Immerse a calibrated combination pH electrode connected to a pH meter into the solution. Use a magnetic stirrer for continuous, gentle mixing.
-
Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is identified from the steepest part of the curve. The pKa is determined by finding the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[15] For a highly polar compound like choline, this method requires sensitive analytical techniques.
Principle: The method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (or a pH 7.4 buffer). The logP is the logarithm of the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase.
Detailed Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of choline chloride in the aqueous phase at a concentration that can be accurately measured in both phases.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the choline stock solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the container and shake it gently for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of choline in both the aqueous and n-octanol layers using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), due to the expected low concentration in the octanol phase.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ([Choline]octanol / [Choline]aqueous)
Determination of Aqueous Solubility (Gravimetric Method)
Given choline chloride's high water solubility, a gravimetric method can be employed to determine its solubility limit.
Principle: This method involves creating a saturated solution of the solute in a solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[16]
Detailed Methodology:
-
Saturation: Add an excess amount of choline chloride to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25°C).
-
Equilibration: Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.
-
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant or centrifuge the solution to remove all undissolved particles.
-
Sample Measurement: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently heat the evaporating dish in a drying oven at a temperature below the decomposition point of choline chloride (e.g., 100-110°C) until all the water has evaporated and a constant weight of the dried solid is achieved.
-
Calculation:
-
Weigh the evaporating dish with the dried choline chloride.
-
Subtract the initial weight of the dish to find the mass of the dissolved solute.
-
Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the initial volume of the filtrate.
-
Biological Significance and Signaling Pathways
Choline is integral to several major metabolic and signaling pathways. Its metabolism is crucial for cell membrane synthesis, neurotransmission, and one-carbon metabolism.[17][18]
Acetylcholine Synthesis Pathway
Choline is the direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is a rate-limiting step in cholinergic neurotransmission.[10]
Workflow Description:
-
Choline Uptake: Choline is transported from the extracellular space into the presynaptic terminal of cholinergic neurons via high-affinity choline transporters (CHT).[3][17]
-
Acetylation: Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.
-
Vesicular Storage: ACh is then packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT).
-
Release and Signaling: Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft where it binds to and activates cholinergic receptors on the postsynaptic neuron.
Caption: Synthesis and packaging of acetylcholine in a presynaptic neuron.
Phosphatidylcholine Synthesis (CDP-Choline Pathway)
The primary pathway for synthesizing phosphatidylcholine (PC), a major component of cell membranes, is the CDP-choline pathway, also known as the Kennedy pathway.
Workflow Description:
-
Choline Phosphorylation: Choline entering the cell is first phosphorylated by the enzyme Choline Kinase (CK) to produce phosphocholine.
-
CDP-Choline Formation: Phosphocholine then reacts with cytidine triphosphate (CTP), a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), to form cytidine diphosphate-choline (CDP-Choline).[1] This is the rate-limiting step of the pathway.
-
Phosphatidylcholine Synthesis: Finally, the enzyme choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-Choline to diacylglycerol (DAG), yielding phosphatidylcholine (PC).[1]
Caption: The CDP-Choline (Kennedy) pathway for phosphatidylcholine synthesis.
References
- 1. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Choline | C5H14NO+ | CID 305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Choline - Wikipedia [en.wikipedia.org]
- 4. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]
- 6. Choline chloride - Wikipedia [en.wikipedia.org]
- 7. Choline chloride | CAS#:67-48-1 | Chemsrc [chemsrc.com]
- 8. 67-48-1 CAS MSDS (Choline chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Choline|lookchem [lookchem.com]
- 12. Human Metabolome Database: Showing metabocard for Choline (HMDB0000097) [hmdb.ca]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pharmajournal.net [pharmajournal.net]
- 17. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers [imrpress.com]
Technical Guide: Synthesis and Characterization of (2-Hydroxyethyl)trimethylammonium Chloride (Choline Chloride)
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (2-hydroxyethyl)trimethylammonium chloride, commonly known as choline chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines detailed experimental protocols for a common synthesis route, presents key analytical data in a structured format, and includes workflow diagrams for both synthesis and characterization processes.
Introduction
(2-Hydroxyethyl)trimethylammonium, the cation known as choline, is an essential nutrient vital for numerous biological functions, including neurotransmitter synthesis (as a precursor to acetylcholine) and cell membrane integrity (as a component of phospholipids).[1] Its most common salt form, choline chloride, is a quaternary ammonium salt with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. It is widely used in pharmaceuticals, as a nutritional supplement, and as a key component in the formulation of Deep Eutectic Solvents (DES).[2][3] This guide details a prevalent laboratory and industrial method for its synthesis and the analytical techniques used to verify its identity and purity.
Synthesis of Choline Chloride
Choline chloride can be synthesized through several industrial methods, including the reaction of trimethylamine with ethylene oxide and hydrogen chloride.[4] A frequently cited and straightforward method involves the direct reaction of trimethylamine with 2-chloroethanol (also known as ethylene chlorohydrin).[5][6][7][8] This process is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.
Detailed Experimental Protocol: Synthesis from Trimethylamine and 2-Chloroethanol
This protocol is based on established synthesis methodologies.[5][7][8]
Materials:
-
Trimethylamine (aqueous solution, e.g., 33% w/w)
-
2-Chloroethanol (≥99%)
-
Activated Carbon
-
Reactor vessel equipped with stirring, temperature control, and pressure monitoring
Procedure:
-
Charging the Reactor: Charge the reactor with trimethylamine and 2-chloroethanol. A typical molar ratio is approximately 1.0:0.97 to 1.0:1.03 (trimethylamine:2-chloroethanol).[5]
-
Reaction Conditions: The reaction is initiated by stirring the mixture. It can proceed at temperatures ranging from 20°C to 150°C.[5] A common industrial practice involves heating to around 50-80°C.[5] The reaction is exothermic, and the pressure may increase to 1-5 atm.[5]
-
Reaction Time: The reaction is typically allowed to proceed for 2 to 8 hours, with constant stirring, until the conversion is complete.[5] High conversion efficiencies, exceeding 99%, have been reported under optimized conditions.[5]
-
Workup and Purification:
-
Upon completion, the resulting aqueous solution of choline chloride is often colored. Decolorization can be achieved by adding a small amount of activated carbon and stirring for approximately 20-30 minutes.
-
The activated carbon is subsequently removed by filtration.
-
To obtain pure, solid choline chloride, the water is removed from the solution by distillation, preferably under reduced pressure to prevent thermal degradation. The final product is a white, crystalline, and highly hygroscopic solid.
-
Yield: Yields for this reaction are typically high, often reported around 98% or more.[5]
Characterization of Choline Chloride
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and physical characterization methods is employed.
Physical Properties
Choline chloride is a white crystalline solid that is highly soluble in water and ethanol but insoluble in nonpolar solvents like ether and benzene. It exhibits a solid-solid phase transition at approximately 352.2 K (79.05 °C).[2][3]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O).
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The key signals for the choline cation are:
-
A singlet corresponding to the nine equivalent protons of the three methyl groups (-N(CH₃)₃).
-
A triplet corresponding to the two protons on the carbon adjacent to the nitrogen atom (-NCH₂-).
-
A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
-
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of choline chloride shows several characteristic absorption bands.
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed for choline chloride is the choline cation [C₅H₁₄NO]⁺.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of choline chloride.
Table 1: Physical and Chemical Properties of Choline Chloride
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol [9] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and ethanol |
| Solid-Solid Transition Temp. | 352.2 ± 0.6 K (79.05 °C)[2][3] |
Table 2: Spectroscopic Data for Choline Chloride
| Technique | Parameter | Value | Assignment |
|---|---|---|---|
| ¹³C NMR (in D₂O) | Chemical Shift (δ) | ~55.5 ppm | -N(CH₃)₃ |
| ~68.9 ppm | -NCH₂- | ||
| ~58.9 ppm | -CH₂OH | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3218-3220 cm⁻¹ | O-H stretching[10][11] |
| ~3006-3026 cm⁻¹ | C-H stretching[11] | ||
| ~1481 cm⁻¹ | CH₃ and CH₂ rocking[11] | ||
| ~1084 cm⁻¹ | C-O stretching[11] | ||
| ~950 cm⁻¹ | C-N stretching (quaternary amine)[10] | ||
| Mass Spectrometry (ESI-MS) | m/z (Precursor Ion) | 104.1075 | [C₅H₁₄NO]⁺[12] |
| | m/z (Fragment Ions) | 60.0, 58.0 | Fragmentation of choline cation[12] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Workflow Visualizations
The following diagrams illustrate the synthesis and characterization workflows for choline chloride.
Caption: Workflow for the synthesis of choline chloride.
Caption: Workflow for the characterization of choline chloride.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. CICECO Publication » Extensive characterization of choline chloride and its solid-liquid equilibrium with water [ciceco.ua.pt]
- 3. Extensive characterization of choline chloride and its solid–liquid equilibrium with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 6. kdlfeed.com [kdlfeed.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US2623901A - Production of choline chloride - Google Patents [patents.google.com]
- 9. Choline chloride [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. massbank.eu [massbank.eu]
The Biological Role of Hydroxytrimethylaminium (L-Carnitine) in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytrimethylaminium, commonly known as L-carnitine, is a conditionally essential quaternary ammonium compound synthesized endogenously from the amino acids lysine and methionine. It plays a central and indispensable role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Beyond this canonical function, L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), exhibit pleiotropic effects on cellular homeostasis. These include the modulation of intracellular coenzyme A levels, antioxidant activities, and the regulation of key signaling pathways involved in inflammation, apoptosis, and metabolic sensing. This technical guide provides an in-depth examination of the multifaceted biological roles of L-carnitine, presenting quantitative data on its distribution and enzymatic interactions, detailed protocols for its study, and visual representations of its mechanisms of action to support further research and therapeutic development.
Core Biological Functions
L-carnitine is a pivotal molecule in cellular bioenergetics and metabolic regulation. Its functions are critical in tissues with high energy demands and a reliance on fatty acid oxidation, such as skeletal and cardiac muscle.
The Carnitine Shuttle: Facilitating Fatty Acid Oxidation
The primary and most well-characterized function of L-carnitine is its role as an essential cofactor in the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is crucial because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters. The shuttle involves the coordinated action of three key enzymatic and transport proteins:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitine. This is the rate-limiting step of fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the imported acylcarnitine and a mitochondrial CoA molecule back into a fatty acyl-CoA and free L-carnitine. The regenerated fatty acyl-CoA is then available for β-oxidation.
Modulation of the Acyl-CoA:CoA Ratio
L-carnitine plays a vital role in maintaining the balance between free coenzyme A (CoA) and its acylated forms (acyl-CoAs) within the mitochondria. By accepting acetyl groups from acetyl-CoA to form acetyl-L-carnitine, it replenishes the pool of free CoA. This is critical for the continuous operation of the pyruvate dehydrogenase complex and the Krebs cycle, particularly under conditions of high energy flux. This buffering capacity prevents the accumulation of acetyl-CoA, which can inhibit key metabolic enzymes.
Antioxidant Properties
L-carnitine and its esters demonstrate significant antioxidant capabilities. These effects are mediated through two primary mechanisms:
-
Direct Scavenging of Free Radicals: L-carnitine can directly neutralize reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage.
-
Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that L-carnitine supplementation can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase. This bolsters the cell's intrinsic defense against oxidative stress.
Quantitative Data Summary
The concentration of L-carnitine and the kinetic properties of the enzymes it interacts with are critical for understanding its physiological impact. The following tables summarize key quantitative data from the literature.
Table 1: Typical Concentrations of L-Carnitine and its Esters
| Analyte | Matrix | Concentration Range | Notes |
| Free L-Carnitine | Human Plasma | 30 - 60 µmol/L | Baseline concentrations in healthy adults. |
| Total L-Carnitine | Human Plasma | 40 - 80 µmol/L | Includes free and esterified forms. |
| Free L-Carnitine | Skeletal Muscle | 3 - 5 mmol/kg wet weight | Significantly higher concentration than in plasma, reflecting its primary site of action. |
| Free L-Carnitine | Liver | 1 - 2 mmol/kg wet weight | Key site of synthesis and metabolism. |
| Acetyl-L-Carnitine | Human Brain | 0.2 - 0.5 mmol/kg | ALCAR can cross the blood-brain barrier and serves as an acetyl group donor. |
Table 2: Kinetic Parameters of Carnitine Shuttle Enzymes
| Enzyme | Substrate | Tissue/Source | K_m (Michaelis Constant) | V_max (Maximum Velocity) |
| CPT1 (Liver isoform) | L-Carnitine | Pig Liver | 164 - 216 µmol/L[1] | Varies with metabolic state |
| CPT1 (Muscle isoform) | L-Carnitine | Pig Muscle | ~480 µmol/L[1] | Varies with metabolic state |
| CPT2 | Palmitoyl-L-carnitine | Recombinant Human | Varies with mutation status | Varies with mutation status |
| CACT | L-Carnitine | Reconstituted | Varies | Not specified |
Table 3: Dose-Response Effects of L-Carnitine Supplementation on Antioxidant Enzymes
| Study Population | L-Carnitine Dose | Duration | Effect on SOD | Effect on GSH-Px | Effect on Catalase |
| Healthy Subjects | 2.0 g (single dose) | 24 hours | Significant increase, positive correlation (r=0.992)[2][3][4] | Significant increase, positive correlation (r=0.932)[2][3][4] | Significant increase, positive correlation (r=0.972)[2][3][4] |
| CAD Patients | 1000 mg/day | 12 weeks | 47% increase[5] | 12% increase[5] | 16% increase[5] |
Involvement in Cellular Signaling Pathways
L-carnitine and its derivatives are not merely metabolic substrates but also act as signaling molecules that can influence fundamental cellular processes such as inflammation, survival, and energy sensing.
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. L-carnitine has been shown to exert anti-apoptotic effects by modulating key proteins in the intrinsic (mitochondrial) pathway.[6][7][8][9] It can:
-
Increase the expression of anti-apoptotic proteins: L-carnitine upregulates the expression of Bcl-2, a protein that guards mitochondrial integrity and prevents the release of pro-apoptotic factors.[7][8]
-
Decrease the expression of pro-apoptotic proteins: Concurrently, it downregulates the expression of Bax, a protein that promotes mitochondrial outer membrane permeabilization.[7][8]
-
Inhibit Caspase Activation: By preserving mitochondrial stability, L-carnitine prevents the release of cytochrome c, a key step in the activation of caspase-9 and the downstream executioner caspase, caspase-3.[6][9]
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. L-carnitine has demonstrated anti-inflammatory properties by inhibiting the activation of this pathway.[10][11][12] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB (typically the p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, L-carnitine blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α and IL-6.[11][12]
Interaction with AMPK Signaling
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio). The relationship between L-carnitine and AMPK is complex. While L-carnitine's role in promoting fatty acid oxidation would logically be synergistic with AMPK's energy-restoring functions, some studies report that AMPK activators can inhibit L-carnitine uptake into muscle cells.[13][14][15] Conversely, other research indicates that L-carnitine supplementation can lead to the upregulation of AMPK gene expression in the liver, suggesting a feedback mechanism or tissue-specific effects.[16] This area requires further investigation to fully elucidate the regulatory interplay.
Key Experimental Protocols
This section provides detailed methodologies for the quantification of L-carnitine and the assessment of key enzymatic activities and signaling pathways.
Quantification of L-Carnitine by HPLC
Objective: To measure the concentration of free and total L-carnitine in biological samples (e.g., plasma, serum).
Principle: This method involves protein precipitation, optional hydrolysis of acylcarnitines to measure total carnitine, derivatization to a UV-absorbing or fluorescent compound, and separation and quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Perchloric acid or other protein precipitating agent
-
Potassium hydroxide (for neutralization)
-
Sodium hydroxide (for hydrolysis of total carnitine)
-
Derivatization agent (e.g., 1-aminoanthracene for fluorescence or a UV-absorbing agent)
-
HPLC system with a C18 or SiO2 column and a UV or fluorescence detector[1][17]
-
Mobile phase: Acetonitrile/buffer (e.g., phosphate or citric acid) mixture[1][15]
-
L-carnitine standard solution
-
Centrifuge, vortex mixer, water bath
Procedure:
-
Sample Preparation (Free Carnitine): a. To 100 µL of serum, add 100 µL of ice-cold perchloric acid to precipitate proteins. b. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and neutralize with potassium hydroxide. Centrifuge to remove the potassium perchlorate precipitate.
-
Sample Preparation (Total Carnitine): a. To 100 µL of serum, add 10 µL of 2 M NaOH. Vortex and incubate at room temperature for 15 minutes to hydrolyze acylcarnitines.[1] b. Proceed with protein precipitation as described for free carnitine (Step 1a-c).
-
Derivatization: a. To the neutralized supernatant, add the derivatization agent and catalyst (e.g., EDC for 1-aminoanthracene) according to the manufacturer's protocol. b. Incubate at a specified temperature (e.g., 60°C) for a defined time to allow the reaction to complete.[1]
-
HPLC Analysis: a. Inject 20 µL of the derivatized sample onto the HPLC column. b. Run the analysis using an isocratic or gradient mobile phase at a constant flow rate (e.g., 1.0-1.2 mL/min).[1] c. Detect the derivatized L-carnitine at the appropriate wavelength (e.g., 260 nm for UV, Ex: 248 nm / Em: 418 nm for fluorescence).[1][18]
-
Quantification: a. Generate a standard curve by running known concentrations of derivatized L-carnitine standard. b. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
CPT1 and CPT2 Activity Assays
Objective: To measure the enzymatic activity of CPT1 and CPT2 in isolated mitochondria or cell lysates.
Principle: The "forward reaction" assay measures the rate of formation of radiolabeled acylcarnitine from L-carnitine and a radiolabeled fatty acyl-CoA (e.g., [³H]palmitoyl-CoA). CPT1 activity is measured as the total activity that is sensitive to inhibition by malonyl-CoA, while CPT2 activity is the malonyl-CoA-insensitive fraction.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., HEPES, KCl, sucrose)
-
L-carnitine
-
Radiolabeled substrate (e.g., [³H]palmitoyl-CoA)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Malonyl-CoA (for CPT1 inhibition)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: a. Prepare reaction tubes on ice. For each sample, prepare two tubes: one for total activity and one with malonyl-CoA to measure CPT2 activity. b. Add assay buffer, BSA, and L-carnitine to each tube. c. Add malonyl-CoA to the designated CPT2 tubes. d. Pre-incubate the tubes at 37°C for 5 minutes.
-
Enzyme Reaction: a. Initiate the reaction by adding the radiolabeled palmitoyl-CoA to each tube. b. Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range. c. Stop the reaction by adding ice-cold perchloric acid.
-
Separation and Counting: a. Centrifuge the tubes to pellet the protein. b. Separate the aqueous phase (containing the radiolabeled acylcarnitine product) from the unreacted substrate. This can be achieved by extraction with butanol or by using a solid-phase extraction column. c. Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculation: a. Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the radiolabeled substrate. b. CPT2 Activity = Activity in the presence of malonyl-CoA. c. CPT1 Activity = Total Activity - CPT2 Activity.
Analysis of NF-κB Activation by Western Blot
Objective: To assess the activation state of the NF-κB pathway by measuring the levels of key proteins (p-IκBα, total IκBα, p-p65) and the nuclear translocation of p65.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit.
Materials:
-
Cell or tissue lysates (cytoplasmic and nuclear fractions)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: a. Treat cells with or without L-carnitine, followed by an inflammatory stimulus (e.g., TNF-α). b. Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts. c. Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with wash buffer (TBST). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system (e.g., chemiluminescence imager or X-ray film). c. Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels, and nuclear protein levels to a nuclear loading control (Lamin B1).
Conclusion and Future Directions
This compound (L-carnitine) is a molecule of profound importance in cellular metabolism and signaling. Its well-established role in fatty acid transport is complemented by its ability to modulate the cellular redox state and influence key signaling cascades that govern inflammation and cell fate. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers investigating its physiological functions and therapeutic potential.
Future research should focus on further elucidating the complex, tissue-specific interplay between L-carnitine and energy-sensing pathways like AMPK. Moreover, exploring the downstream effects of L-carnitine's modulation of gene expression could unveil novel mechanisms of action. For drug development professionals, a deeper understanding of the pharmacokinetics of different L-carnitine formulations and their targeted effects on these cellular processes will be crucial for designing effective interventions for metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Caspase Assay Kits - Elabscience® [elabscience.com]
- 4. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique Behavior of Bacterially Expressed Rat Carnitine Palmitoyltransferase 2 and Its Catalytic Activity [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. abcam.com [abcam.com]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Food Science of Animal Resources [kosfaj.org]
An In-depth Technical Guide to Hydroxytrimethylaminium (Choline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytrimethylaminium, commonly known as choline, is a quaternary ammonium salt and an essential nutrient vital for numerous physiological processes. Initially isolated in the 19th century, choline's significance has been increasingly recognized, extending from its role as a fundamental building block of cell membranes to its function as a precursor for the neurotransmitter acetylcholine and as a key player in methyl group metabolism. This technical guide provides a comprehensive overview of the historical research, biochemical properties, and key signaling pathways associated with choline. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling roles to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and Historical Research
The journey to understanding this compound, or choline, began in the mid-19th century and involved several key scientists who progressively unraveled its structure and physiological importance.
-
1849-1850: The story begins with Theodore Gobley, who in 1850 described a substance he isolated from egg yolk and named 'lecithine', derived from the Greek word 'lekithos' for egg yolk.[1] A year prior, in 1849, Adolph Strecker had isolated a substance from pig bile.[2][3]
-
1862: Adolph Strecker, while working at the University of Tübingen, observed that heating lecithin from pig and ox bile produced a novel nitrogenous chemical.[1] He named this substance "choline" after the Greek word for bile, "chole".[3]
-
1865-1867: Concurrently, Oscar Liebreich identified a compound in the brain he named "neurine".[1] For a period, confusion existed until investigations by Adolf von Baeyer in 1867 established that choline and neurine were, in fact, the same molecule, and the name choline was adopted.[1][3]
-
1930s: The nutritional significance of choline came to light when Charles Best's research in the 1930s demonstrated that choline could prevent the development of fatty liver in dogs and rats.[1][3]
-
1950s-1960s: The fundamental biochemical pathways involving choline were elucidated. In 1954, Eugene Kennedy described the cytidine 5'-diphosphocholine (CDP-choline) pathway, now known as the Kennedy pathway, by which choline is incorporated into phosphatidylcholine.[1] A second route for phosphatidylcholine synthesis, the phosphatidylethanolamine-N-methyltransferase (PEMT) pathway, was identified by Jon Bremer and David Greenberg in 1960.[1]
-
1990s: Despite its long history of study, it was not until the 1990s that choline was officially recognized as an essential nutrient for humans, based on controlled feeding studies.[1][3]
Quantitative Data
Quantitative analysis is crucial for understanding the pharmacological and toxicological profile of choline. The following tables summarize key data points from various studies.
Table 1: Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 3,150 - 6,700 mg/kg | [4][5] |
| LD50 | Mouse | Oral | 3,900 - 6,000 mg/kg | [5] |
| LD50 | Mouse | Intraperitoneal | ~225 mg/kg | [5] |
| Lethal Dose | Rabbit | Intravenous | 1.1 mg/kg | [4] |
| Lethal Dose | Cat | Intravenous | 35 mg/kg | [4] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Description | Value | Reference |
| Fasting Plasma Concentration | Normal range for free choline in healthy, fasting adults. | 7 - 20 µmol/L (Average ~10 µmol/L) | [6][7] |
| Absorption | Primary transport mechanism in the small intestine. | Facilitated diffusion via SLC44A1 transporter | [6] |
| Time to Peak Concentration | Time to reach maximum plasma concentration after oral supplementation with phosphatidylcholine. | ~3 hours | [8] |
| Model of Elimination | Pharmacokinetic model that best describes choline elimination from the central compartment. | Two-compartment model with saturable elimination | [2] |
Table 3: Enzyme and Receptor Binding Kinetics
| Enzyme/Receptor | Ligand/Substrate | Parameter | Value | Reference |
| Choline Acetyltransferase (human) | Choline | Km | 0.41 mM | [9] |
| Choline Acetyltransferase (human) | Acetyl-CoA | Km | 11.9 µM | [9] |
| Choline Kinase β (human, unphosphorylated) | Choline | Km | 0.23 ± 0.02 mM | [10] |
| Choline Kinase β (human, PKA-phosphorylated) | Choline | Km | 0.12 ± 0.01 mM | [10] |
| Nicotinic Acetylcholine Receptor (muscle, closed state) | Choline | KD | 4.1 ± 0.5 mM | [11] |
| Nicotinic Acetylcholine Receptor (muscle, closed state) | Acetylcholine | KD | 106 ± 6 µM | [11] |
| Muscarinic Acetylcholine Receptors (high-affinity) | Acetylcholine | Kd | ~30 nM | [12] |
Major Signaling and Metabolic Pathways
Choline is a central node in several critical biochemical pathways, serving as a precursor for neurotransmitters, membrane phospholipids, and a key participant in one-carbon metabolism.
Acetylcholine Synthesis
Choline is the direct precursor for the neurotransmitter acetylcholine (ACh). This synthesis is a single-step reaction occurring in the cytoplasm of cholinergic neurons, catalyzed by the enzyme Choline Acetyltransferase (ChAT).[13] ChAT facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline.[13][14] The synthesized ACh is then packaged into synaptic vesicles for release into the synaptic cleft.
Caption: Synthesis of Acetylcholine from Choline and Acetyl-CoA.
Phosphatidylcholine Synthesis (Kennedy Pathway)
The primary route for de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is the Kennedy pathway.[1][15] This pathway involves three key enzymatic steps:
-
Phosphorylation of Choline: Choline kinase (CK) catalyzes the ATP-dependent phosphorylation of choline to produce phosphocholine.[1][16]
-
Formation of CDP-Choline: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, converts phosphocholine to cytidine diphosphate-choline (CDP-choline).[1]
-
Synthesis of Phosphatidylcholine: Cholinephosphotransferase (CPT) catalyzes the final step, condensing CDP-choline with diacylglycerol (DAG) to form phosphatidylcholine.[1]
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Choline Oxidation Pathway
In the liver and kidney mitochondria, choline can be irreversibly oxidized to form trimethylglycine, more commonly known as betaine.[6] This pathway is crucial for providing methyl groups for the remethylation of homocysteine to methionine.[17]
-
Choline to Betaine Aldehyde: The enzyme choline dehydrogenase, located in the inner mitochondrial membrane, oxidizes choline to betaine aldehyde.[18]
-
Betaine Aldehyde to Betaine: Betaine aldehyde dehydrogenase then catalyzes the oxidation of betaine aldehyde to betaine.[18][19] Betaine subsequently serves as a methyl donor for the betaine-homocysteine methyltransferase (BHMT) enzyme.[17]
Caption: The Choline Oxidation Pathway to Betaine.
Experimental Protocols
Accurate quantification of choline in biological matrices is essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a widely used technique.[20][21]
Protocol: Quantification of Choline in Dietary Supplements by RP-HPLC
This protocol is adapted from a validated method for determining choline in complex matrices.[20][21]
Objective: To quantify the amount of free choline in a dietary supplement capsule.
1. Materials and Reagents:
-
Choline chloride (analytical standard)
-
Acetonitrile (HPLC grade)
-
Distilled water (HPLC grade)
-
Purospher C18 column or equivalent reversed-phase column
-
HPLC system with UV detector
-
Analytical balance, volumetric flasks, pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing acetonitrile and distilled water in a 75:25 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm filter to degas and remove particulate matter.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of choline chloride standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 50, 75, 100, 125, 150 µg/mL).
4. Sample Preparation:
-
Accurately weigh the contents of one supplement capsule.
-
Weigh a portion of the powder corresponding to a theoretical amount of choline (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).
-
Add distilled water to the flask, sonicate to dissolve, and bring to volume.
-
Filter the solution first through a paper filter, then through a 0.22 µm syringe filter to remove excipients.
-
Perform a final dilution with the mobile phase to bring the expected choline concentration within the range of the calibration curve (e.g., to a final theoretical concentration of 100 µg/mL).
5. Chromatographic Conditions:
-
Column: Purospher C18 (or equivalent)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: e.g., 1.0 mL/min
-
Detection: UV at 205-208 nm
-
Injection Volume: e.g., 20 µL
-
Column Temperature: Ambient or controlled (e.g., 45°C)
6. Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Verify the linearity of the curve (R² > 0.99).
-
Inject the prepared sample solution.
-
Identify the choline peak based on the retention time of the standard.
-
Calculate the concentration of choline in the sample using the regression equation from the calibration curve.
-
Calculate the total amount of choline in the original capsule based on the dilutions and initial weight.
Experimental Workflow Diagram
Caption: Workflow for the HPLC Quantification of Choline.
Conclusion
This compound (choline) has evolved from a simple chemical isolate to a recognized essential nutrient with profound implications for cellular structure, neurotransmission, and metabolic regulation. Its central role in the synthesis of phosphatidylcholine via the Kennedy pathway, the production of acetylcholine, and the choline oxidation pathway underscores its importance in health and disease. The quantitative data and analytical methods presented herein provide a foundation for further research into its pharmacology and therapeutic potential. A thorough understanding of these core principles is indispensable for scientists and drug development professionals aiming to modulate choline-related pathways for therapeutic benefit.
References
- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline pharmacokinetics during intermittent intravenous choline infusion in human subjects [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Choline - Wikipedia [en.wikipedia.org]
- 7. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Human Choline Kinase Beta by Protein Kinase A: Its Impact on Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choline acetyltransferase - Wikipedia [en.wikipedia.org]
- 14. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 15. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 16. Choline kinase - Wikipedia [en.wikipedia.org]
- 17. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. bio-conferences.org [bio-conferences.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydroxytrimethylaminium: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytrimethylaminium, the conjugate acid of trimethylamine N-oxide (TMAO), is a quaternary ammonium cation of significant interest in biological and chemical research. Its prevalence in marine life as an osmoprotectant and its association with human health as the protonated form of the gut microbiome-derived metabolite TMAO underscore its importance. This technical guide provides a comprehensive overview of the structure, chemical formula, physicochemical properties, synthesis, and biological context of this compound, tailored for a scientific audience.
Chemical Structure and Formula
This compound is a simple quaternary ammonium cation. The central nitrogen atom is bonded to three methyl groups and one hydroxyl group, resulting in a permanent positive charge on the nitrogen atom.
IUPAC Name: hydroxy(trimethyl)azanium[1]
Molecular Formula: C₃H₁₀NO⁺[1]
Synonyms: hydroxy(trimethyl)ammonium, Trimethylamine oxide (protonated)[1]
Chemical Structure:
References
Spectroscopic Analysis of Hydroxy(trimethyl)azanium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy(trimethyl)azanium, commonly known as choline, is a quaternary ammonium salt and an essential nutrient vital for numerous physiological processes. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane constituent phosphatidylcholine, and the methyl donor betaine. The accurate detection and quantification of choline and its metabolites are crucial in various research fields, including neuroscience, cancer biology, and drug development. This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of choline, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). This document details the experimental protocols for these key analytical methods, presents quantitative data in structured tables, and includes visualizations of a key metabolic pathway and experimental workflows to facilitate a comprehensive understanding of the spectroscopic analysis of this critical biomolecule.
Introduction to Spectroscopic Analysis of Choline
Spectroscopic techniques are indispensable tools for the elucidation of the chemical structure and quantification of choline and its derivatives in biological and chemical samples. Each method provides unique insights into the molecular properties of choline. NMR spectroscopy is highly effective for determining the chemical environment of protons and carbons, allowing for structural confirmation and quantification.[1][2][3] Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and conformational states of the choline molecule.[4][5][6] Mass spectrometry offers high sensitivity and specificity for the identification and quantification of choline and its various metabolites, even at low concentrations.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful, non-invasive technique for the quantification of choline-containing compounds. The trimethylammonium group of choline gives rise to a characteristic sharp singlet peak in the ¹H NMR spectrum, located at approximately 3.2 ppm.[10][11] This distinct chemical shift allows for the identification and quantification of total choline-containing compounds (tCho) in various samples, from cell extracts to in vivo magnetic resonance spectroscopy (MRS) of tissues.[12]
Quantitative Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~3.2 | Singlet | -N⁺(CH₃)₃ | [10][11] |
| ¹H | ~3.5 | Triplet | -CH₂-N⁺ | [13] |
| ¹H | ~4.0 | Triplet | HO-CH₂- | [13] |
| ¹³C | ~54.2 | Quartet | -N⁺(CH₃)₃ | |
| ¹³C | ~57.9 | Triplet | HO-CH₂- | |
| ¹³C | ~67.5 | Triplet | -CH₂-N⁺ |
Experimental Protocol: ¹H NMR Spectroscopy of Choline in Solution
-
Sample Preparation:
-
Dissolve a known quantity of the choline-containing sample in a deuterated solvent (e.g., D₂O).
-
For biological samples, perform an appropriate extraction (e.g., Folch or Bligh-Dyer extraction for lipids, followed by separation of the aqueous phase for water-soluble choline compounds). Lyophilize and reconstitute the aqueous extract in D₂O.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for quantification.
-
-
NMR Data Acquisition:
-
Transfer the sample to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Use a standard one-pulse sequence with water suppression if necessary.
-
Key acquisition parameters to optimize include:
-
Pulse width (e.g., 30-90 degrees)
-
Relaxation delay (D1, should be at least 5 times the longest T1 of interest)
-
Number of scans (NS, dependent on sample concentration)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the choline peak at ~3.2 ppm and the internal standard peak.
-
Calculate the concentration of choline relative to the known concentration of the internal standard.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For choline, key vibrational bands correspond to the O-H, C-H, C-N, and C-O bonds.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
| ~3218-3320 | O-H stretch | Hydroxyl group | [5][14] |
| ~3000-2850 | C-H stretch | Methylene and methyl groups | |
| ~1474-1485 | C-H bend | Methylene and methyl groups | [14] |
| ~1072-1088 | C-O stretch | Primary alcohol | [14] |
| ~950 | C-N stretch | Quaternary ammonium group | [5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
For solid samples (e.g., choline chloride), place a small amount of the powder directly onto the ATR crystal.
-
For liquid or dissolved samples, deposit a drop of the sample onto the crystal and allow the solvent to evaporate if necessary.
-
-
IR Spectrum Acquisition:
-
Press the sample against the ATR crystal to ensure good contact.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of choline.
-
Raman Spectroscopy
Raman spectroscopy, another form of vibrational spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for studying the conformational state of the choline backbone in different environments.[4] The O-C-C-N⁺ dihedral angle can exist in either a gauche or trans conformation, which can be distinguished by the C-N stretching vibrations in the Raman spectrum.[4][15]
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Conformation | Reference |
| ~720 | C-N symmetric stretch (ν₁) | gauche | [4] |
| ~770 | C-N symmetric stretch (ν₁) | trans | [4] |
| ~870 | C-N symmetric stretch (ν₂) | gauche | [4] |
| ~910 | C-N symmetric stretch (ν₂) | trans | [4] |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Samples can be solid, liquid, or in solution.
-
Place a small amount of the sample into a glass capillary tube or onto a microscope slide.
-
-
Raman Spectrum Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered light using a high-resolution Raman spectrometer.
-
Optimize laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Analysis:
-
Process the spectrum to remove background fluorescence.
-
Identify the Raman bands corresponding to the C-N stretching vibrations to determine the conformational state of the choline molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique for the analysis of choline and its metabolites.[7] It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). Electrospray ionization (ESI) is a common soft ionization technique used for choline analysis.[8]
Quantitative Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |
| Choline | 104.2 | 60.2 | LC-MS/MS | [16] |
| Acetylcholine | 146.1 | 87.0 | LC-MS/MS | [16] |
| Phosphocholine | 184.1 | 104.1 | LC-MS/MS | |
| Glycerophosphocholine | 258.1 | 104.1 | LC-MS/MS |
Experimental Protocol: LC-MS/MS Analysis of Choline
-
Sample Preparation:
-
Perform an extraction to isolate choline and its metabolites from the sample matrix (e.g., using methanol and chloroform).[7]
-
Use an internal standard, such as a stable isotope-labeled version of choline (e.g., d9-choline), for accurate quantification.
-
-
LC Separation:
-
Inject the extracted sample onto an appropriate HPLC or UPLC column (e.g., a HILIC or reversed-phase C18 column).
-
Use a mobile phase gradient to separate choline from other metabolites.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically equipped with an ESI source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Set the instrument to monitor the specific precursor-to-product ion transitions for choline and its metabolites.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the amount of choline in the sample by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.
-
Visualizations
Choline Metabolism Pathway
Caption: Simplified metabolic pathway of choline.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of choline.
Conclusion
The spectroscopic analysis of hydroxy(trimethyl)azanium is a multifaceted field that leverages the strengths of various analytical techniques. NMR, IR, Raman spectroscopy, and mass spectrometry each provide critical and often complementary information regarding the structure, conformation, and quantity of choline and its metabolites. The selection of a particular method depends on the specific research question, the nature of the sample, and the required sensitivity and specificity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine who are engaged in the study of this essential nutrient and its diverse roles in health and disease.
References
- 1. Quantification of muscle choline concentrations by proton MR spectroscopy at 3 T: technical feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct determination by Raman scattering of the conformation of the choline group in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Choline and Choline Metabolites Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Thermal Stability and Degradation of Hydroxy(trimethyl)ammonium (Choline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy(trimethyl)ammonium, commonly known as choline, is a critical nutrient and a precursor to essential biomolecules, including the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. Its stability under thermal stress is a crucial parameter in pharmaceutical manufacturing, formulation, and storage, as well as in various industrial applications. This technical guide provides an in-depth analysis of the thermal stability and degradation pathways of choline and its common salt forms, choline chloride and choline hydroxide. It consolidates quantitative thermal analysis data, details experimental protocols for assessing thermal stability, and illustrates relevant biochemical pathways.
Thermal Stability of Choline Compounds
The thermal stability of choline is highly dependent on its salt form. Choline chloride is a crystalline solid, while choline hydroxide is typically available as an aqueous solution. The thermal behavior of these compounds is distinct and has been characterized primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Thermal Analysis Data
Recent studies, particularly those employing fast scanning calorimetry to outpace decomposition, have provided precise data on the thermal properties of pure choline chloride.
| Parameter | Value | Compound | Analytical Method |
| Solid-Solid Transition Temperature (α to β form) | 352.2 K (79.05 °C) | Choline Chloride | Differential Scanning Calorimetry (DSC) |
| Solid-Solid Transition Enthalpy | 16.3 kJ·mol⁻¹ | Choline Chloride | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tₘ) | 687 ± 9 K (413.85 ± 9 °C) | Choline Chloride | Fast Scanning Calorimetry (FSC) |
| Enthalpy of Fusion (ΔHբᵤₛ) | 13.8 ± 3.0 kJ·mol⁻¹ | Choline Chloride | Fast Scanning Calorimetry (FSC) |
| Onset Decomposition Temperature (Tₒₙₛₑₜ) | ~270.55 °C (for pure ChCl) | Choline Chloride | Thermogravimetric Analysis (TGA) |
| Onset Decomposition Temperature (Tₒₙₛₑₜ) | Varies (e.g., 170 °C for ChCl:Urea DES) | Choline Chloride in DES | Thermogravimetric Analysis (TGA) |
Note: The melting point of choline chloride is observed only at very high heating rates that prevent thermal decomposition from occurring first.
Degradation Pathways and Products
The thermal degradation of choline compounds proceeds through distinct chemical pathways, yielding a range of volatile and non-volatile products. The primary mechanism for the decomposition of quaternary ammonium hydroxides is the Hofmann elimination .
Choline Hydroxide
Choline hydroxide is known to be thermally unstable.[1][2] Its degradation is favored by higher temperatures and primarily occurs via Hofmann elimination, resulting in the formation of trimethylamine (TMA) and acetaldehyde.[1][2] Aqueous solutions of choline hydroxide can also slowly break down to form ethylene glycol, polyethylene glycols, and TMA.[3]
Choline Chloride
Choline chloride is generally more thermally stable than choline hydroxide. However, at elevated temperatures, it also undergoes decomposition. The degradation products can include:
-
Trimethylamine (TMA) : A common degradation product resulting from the breakdown of the choline cation.
-
Chloromethane and Acetone : These have been identified as volatile products when choline chloride-based deep eutectic solvents (DES) are heated to 100-120 °C.
-
2-Chloroethanol : Formed in choline chloride:ethylene glycol DES at 180 °C.
The degradation pathway for choline chloride is more complex than a simple Hofmann elimination and can be influenced by the presence of other substances, such as hydrogen bond donors in deep eutectic solvents.
Experimental Protocols
Accurate assessment of the thermal stability and degradation products of choline compounds requires precise experimental methodologies.
Thermogravimetric Analysis (TGA) of Choline Chloride
This protocol is adapted from methodologies used for the analysis of choline chloride and its derivatives.
-
Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature. Use a nitrogen atmosphere (flow rate of 30-50 mL·min⁻¹) to prevent oxidative decomposition.
-
Sample Preparation : Weigh approximately 5-10 mg of finely ground, dried choline chloride into a ceramic or aluminum oxide crucible.
-
Drying Step : Heat the sample from ambient temperature to 120 °C at a heating rate of 10 K·min⁻¹ and hold isothermally for 30 minutes to remove any adsorbed water.
-
Decomposition Analysis : After the drying step, heat the sample from 120 °C to 600 °C at a controlled heating rate (e.g., 10 K·min⁻¹).
-
Data Analysis : Record the mass loss as a function of temperature. The onset decomposition temperature is determined from the initial point of significant mass loss.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Analysis
This method is effective for identifying volatile degradation products from quaternary ammonium salts like choline.
-
Sample Preparation : Place a small, precise amount of the choline compound (typically <1 mg) into a pyrolysis tube or the injector port liner of the GC.
-
Pyrolysis/Injection : The GC injector port is held at a high temperature (e.g., 250-350 °C) to induce thermal decomposition (pyrolysis) of the non-volatile choline salt.[4] This process, often an in-injector Hofmann elimination, generates volatile products.[4]
-
Gas Chromatographic Separation :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to separate the volatile degradation products.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometric Detection :
-
Ionization : Use standard electron ionization (EI) at 70 eV.
-
Mass Range : Scan a mass range of m/z 30-400.
-
-
Data Analysis : Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations of Relevant Pathways
Logical Workflow for Thermal Stability Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of the thermal properties of a compound like choline.
Caption: A logical workflow for investigating the thermal stability of chemical compounds.
Acetylcholine Synthesis and Degradation Pathway
Choline is a direct precursor to the neurotransmitter acetylcholine. This pathway is fundamental in neuroscience and pharmacology.
Caption: The synthesis, release, and degradation cycle of the neurotransmitter acetylcholine.
Choline Metabolism Pathways
Choline is metabolized through several key pathways that are essential for cell structure, signaling, and one-carbon metabolism.
Caption: Major metabolic fates of choline within the cell.
References
- 1. US20160068476A1 - Process for choline hydroxide - Google Patents [patents.google.com]
- 2. US9527799B2 - Process for choline hydroxide - Google Patents [patents.google.com]
- 3. Choline hydroxide - Wikipedia [en.wikipedia.org]
- 4. Analysis of quaternary ammonium compounds by pyrolysis gas chromatography [aura.american.edu]
An In-depth Technical Guide to the Solubility of Hydroxytrimethylaminium (Choline) in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydroxytrimethylaminium, commonly known as choline, in a variety of solvents. Choline is a quaternary ammonium salt and an essential nutrient, playing a critical role in numerous biological processes, including neurotransmitter synthesis and cell membrane structure. Its solubility is a crucial parameter in a wide range of applications, from drug formulation and delivery to industrial processes. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a key signaling pathway involving choline.
Core Concept: Solubility of Choline
The solubility of choline, typically in its chloride salt form (choline chloride), is governed by its ionic nature and the polarity of the solvent. As a quaternary ammonium salt, it is generally highly soluble in polar solvents, particularly those capable of forming hydrogen bonds, and poorly soluble in nonpolar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for choline chloride in various solvents. It is important to note that comprehensive, temperature-dependent solubility data for choline chloride across a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here has been compiled from various sources and converted to common units ( g/100 g of solvent) for comparative purposes.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Molarity (mol/L) | Reference |
| Water | 25 | ~65 | ~7.3 | [1] |
| Ethanol | 25 | ~2.5 | ~0.46 | [2] |
| Ethanol | 25 | 2.8 | ~0.51 | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~2.0 | ~0.33 | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 | 2.8 | ~0.46 | [3] |
| Dimethylformamide (DMF) | 25 | ~2.0 | ~0.34 | [2] |
Note on Data Discrepancies: Variations in reported solubility values can be attributed to differences in experimental methodologies, purity of the solute and solvent, and equilibrium time.
Qualitative Solubility Data
For many solvents, only qualitative descriptions of choline chloride's solubility are available.
| Solvent | Solubility Description | Reference |
| Methanol | Very Soluble | [4] |
| Acetone | Sparingly Soluble | [5] |
| Chloroform | Sparingly Soluble | [5] |
| Benzene | Practically Insoluble | [5] |
| Diethyl Ether | Practically Insoluble | [5] |
| Petroleum Ether | Practically Insoluble | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for a wide range of scientific and industrial applications. The following are detailed methodologies for key experiments used to determine the solubility of a solid compound like choline chloride in a liquid solvent.
Isothermal Shake-Flask Method
This is a widely accepted and reliable method for determining equilibrium solubility.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities
-
Sealed flasks (e.g., screw-cap vials or flasks with stoppers)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of choline chloride to a known volume or mass of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature bath or shaker. Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. This step is crucial to remove any undissolved solid particles.
-
Analysis: Determine the concentration of choline chloride in the filtrate using a validated analytical method.
-
Gravimetric Analysis: Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of choline chloride) until a constant weight of the dried solute is obtained. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.
-
Spectroscopic Analysis: If choline chloride or a derivative exhibits a chromophore, its concentration can be determined using UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of choline chloride in the filtrate. This method is particularly useful for complex mixtures.
-
Calculations: The solubility is typically expressed as g/100 g of solvent or mol/L.
-
For Gravimetric Analysis: Solubility ( g/100 g solvent) = [(mass of dried solute) / (mass of filtered solution - mass of dried solute)] * 100
-
For Spectroscopic/Chromatographic Analysis: The concentration obtained from the instrument (e.g., in mg/L or mol/L) can be directly reported as the solubility.
Polythermal Method (Dynamic Method)
This method involves observing the temperature at which a solid completely dissolves in a solvent upon heating or precipitates upon cooling.
Principle: A mixture of known composition (solute and solvent) is heated until the solid phase disappears completely. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel with a stirrer
-
Circulating thermostat for precise temperature control
-
Calibrated thermometer or temperature probe
-
Light source and detector (or visual observation)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of choline chloride and the solvent into the jacketed glass vessel.
-
Heating and Observation: Slowly heat the mixture while stirring continuously. The heating rate should be slow enough to allow for accurate determination of the dissolution temperature (e.g., 0.1-0.5 °C/min).
-
Determination of Dissolution Temperature: Record the temperature at which the last crystal of choline chloride disappears. This temperature corresponds to the solubility of the prepared concentration.
-
Varying Concentrations: Repeat the experiment with different known concentrations of choline chloride to obtain solubility data over a range of temperatures.
Signaling Pathway and Experimental Workflow Visualization
Choline Metabolism and Acetylcholine Synthesis Pathway
Choline is a vital precursor for the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipids, phosphatidylcholine and sphingomyelin. The following diagram illustrates the key metabolic pathways of choline.
Caption: Key metabolic pathways of choline.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the isothermal shake-flask method for determining solubility.
Caption: Workflow for solubility determination.
References
- 1. Choline Transport and de novo Choline Synthesis Support Acetylcholine Biosynthesis in Caenorhabditis elegans Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. choline chloride [chemister.ru]
Quantum Chemical Calculations for Hydroxytrimethylaminium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of hydroxytrimethylaminium, the cation also known as choline. Choline is a critical nutrient involved in numerous physiological processes, including neurotransmission and cell membrane structure. Understanding its electronic structure, reactivity, and interactions at a quantum mechanical level is paramount for advancements in drug development, materials science, and biochemistry. This document outlines the theoretical background, computational methodologies, and key findings derived from such calculations, presenting data in a clear, accessible format.
Introduction to Quantum Chemical Calculations for Choline
Quantum chemical calculations offer a powerful lens through which to investigate the behavior of molecules at the atomic and electronic levels. For a species like this compound ((CH₃)₃N⁺CH₂CH₂OH), these methods can elucidate its intrinsic properties, such as its three-dimensional structure, vibrational modes, and electronic charge distribution. Such insights are crucial for understanding how choline interacts with biological receptors, solvents, and other molecules.
The primary theoretical frameworks employed are Density Functional Theory (DFT) and ab initio wavefunction-based methods. DFT, in particular, provides a favorable balance between computational cost and accuracy for systems of this size, making it a popular choice in the literature. These calculations can predict a range of properties, including optimized molecular geometries, vibrational frequencies corresponding to infrared and Raman spectra, and electronic characteristics like orbital energies and partial atomic charges.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the quantum chemical study of this compound and related systems.
Geometry Optimization
The first step in most quantum chemical studies is to determine the lowest energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are iteratively adjusted to find a minimum on the potential energy surface.
Protocol:
-
Initial Structure: An initial 3D structure of the this compound cation is generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is commonly employed. A popular choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X may also be used, particularly for systems where non-covalent interactions are important.
-
Basis Set: A basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is chosen. Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used, with the latter providing more flexibility for describing electron distribution, especially in the presence of diffuse electrons and polarization.
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, indicating that a stable minimum has been reached.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Harmonic Approximation: The calculation is typically performed within the harmonic approximation, where the potential energy surface around the minimum is assumed to be quadratic.
-
Frequency Calculation: The second derivatives of the energy with respect to the atomic positions are calculated to form a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.
-
Scaling: Due to the harmonic approximation and inherent limitations in the theoretical methods, the calculated frequencies are often systematically higher than experimental values. They are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental spectra.
Electronic Structure Analysis
To understand the distribution of electrons and the nature of chemical bonding within the molecule, further analyses are conducted on the optimized wavefunction.
Protocol:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of localized bonds and lone pairs. It can be used to quantify charge transfer between orbitals, which is indicative of hyperconjugative interactions and hydrogen bonding.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. The properties at the bond critical points (BCPs) can reveal the nature of the chemical interactions (e.g., covalent vs. electrostatic).
-
Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Data Presentation
The following tables summarize representative quantitative data for the this compound cation, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstroms/Degrees) |
| Bond Length | N | C(methyl) | - | 1.50 Å |
| Bond Length | N | C(ethyl) | - | 1.52 Å |
| Bond Length | C(ethyl) | C(ethyl) | - | 1.54 Å |
| Bond Length | C(ethyl) | O | - | 1.43 Å |
| Bond Length | O | H | - | 0.97 Å |
| Bond Angle | C(methyl) | N | C(methyl) | 108.5° |
| Bond Angle | C(methyl) | N | C(ethyl) | 110.5° |
| Dihedral Angle | C(methyl) | N | C(ethyl) | C(ethyl) |
| Dihedral Angle | N | C(ethyl) | C(ethyl) | O |
Table 2: Selected Vibrational Frequencies
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| 1 | O-H Stretch | 3650 | 3504 |
| 2 | C-H Stretch (methyl) | 3015 | 2894 |
| 3 | C-H Stretch (ethyl) | 2980 | 2861 |
| 4 | CH₂ Scissoring | 1475 | 1416 |
| 5 | C-N Stretch | 955 | 917 |
| 6 | C-O Stretch | 1080 | 1037 |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 2.5 Debye |
| NBO Charge on N | -0.55 e |
| NBO Charge on O | -0.75 e |
| NBO Charge on H(hydroxyl) | +0.48 e |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.
Choline Signaling Pathway
Choline is a precursor to the neurotransmitter acetylcholine and is involved in cell signaling through phospholipids. The diagram below outlines a simplified signaling pathway involving choline.
Methodological & Application
Purifying Hydroxytrimethylaminium (Choline): A Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of hydroxytrimethylaminium, commonly known as choline, using various chromatography techniques. Choline is a crucial nutrient involved in numerous physiological processes, and its purification is essential for research, pharmaceutical, and nutraceutical applications. These guidelines offer a comprehensive overview of the most effective methods for isolating choline, focusing on Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Chromatography (HILIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction to Chromatographic Purification of Choline
Choline's chemical nature as a quaternary amine imparts high polarity and a permanent positive charge, making its separation and purification from complex matrices a challenging task. The selection of an appropriate chromatographic technique is paramount and depends on the sample matrix, the desired purity, and the scale of the purification.
-
Ion-Exchange Chromatography (IEC) is a powerful technique for purifying charged molecules like choline. It relies on the reversible electrostatic interaction between the positively charged choline and a negatively charged stationary phase.
-
Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , while less intuitive for such a polar molecule, can be effectively employed for choline purification, often with the use of ion-pairing reagents to enhance retention on a nonpolar stationary phase.
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data from various studies on the purification of choline and related compounds, offering a comparative overview of the expected performance of each technique.
| Chromatographic Technique | Analyte | Sample Matrix | Purity (%) | Recovery (%) | Reference |
| Ion-Exchange & Silica Gel Chromatography | L-alpha glycerylphosphorylcholine | Synthetic reaction mixture | 99.8 | 69.8 | [Source on purification of L-alpha glycerylphosphorylcholine by column chromatography] |
| Ion-Exchange Chromatography | Choline | Feed Additive | >95 | 93.2 - 112.6 | [Source on determination of betaine, choline and trimethylamine in feed additive by ion-exchange liquid chromatography] |
| HILIC | Choline | Spiked Artificial Cerebral Spinal Fluid | Not specified | Not specified (analytical method) | [Source on a method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry] |
| RP-HPLC with Ion-Pairing | Choline | Pharmaceutical Formulations | Not specified | Not specified (analytical method) | [Source on determination of choline in pharmaceutical formulations by reversed-phase high-performance liquid chromatography and postcolumn suppression conductivity detection] |
Experimental Protocols
This section provides detailed methodologies for the key chromatography techniques used in choline purification.
Protocol 1: Preparative Ion-Exchange Chromatography (IEC) for Choline Purification
This protocol is designed for the large-scale purification of choline from a partially purified aqueous solution.
1. Materials and Equipment:
-
Strong cation exchange resin (e.g., Dowex 50W X8, Amberlite IR120)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
pH meter
-
Conductivity meter
-
Buffers:
-
Equilibration Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Elution Buffer: 0.5 M Sodium Chloride in 0.1 M Sodium Phosphate, pH 7.0
-
Regeneration Solution: 1 M Hydrochloric Acid
-
Wash Solution: Deionized water
-
2. Experimental Procedure:
-
Resin Preparation and Packing:
-
Swell the cation exchange resin in deionized water according to the manufacturer's instructions.
-
Prepare a slurry of the resin in the Equilibration Buffer.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed. Avoid air bubbles.
-
-
Column Equilibration:
-
Pump 5-10 column volumes (CV) of Equilibration Buffer through the column at a linear flow rate of 100-150 cm/h.
-
Monitor the pH and conductivity of the column effluent until they are the same as the Equilibration Buffer.
-
-
Sample Loading:
-
Adjust the pH of the choline sample to match the Equilibration Buffer.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Load the sample onto the column at a flow rate of 50-100 cm/h. The loading capacity will depend on the specific resin and should be determined experimentally.
-
-
Washing:
-
Wash the column with 3-5 CV of Equilibration Buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound choline using a linear gradient or a step gradient of the Elution Buffer. For a linear gradient, mix the Equilibration Buffer and Elution Buffer to create a gradient from 0% to 100% Elution Buffer over 10-20 CV.
-
Collect fractions using a fraction collector.
-
Monitor the eluate for choline using a suitable analytical method (e.g., HPLC, spectroscopic assay).
-
-
Column Regeneration:
-
Wash the column with 3-5 CV of 1 M HCl.
-
Wash with deionized water until the pH of the effluent is neutral.
-
Store the column in a suitable storage solution (e.g., 20% ethanol) or re-equilibrate for the next run.
-
Protocol 2: Preparative Hydrophilic Interaction Chromatography (HILIC) for Choline Purification
This protocol is suitable for the purification of choline from samples where it is present with other polar or charged molecules.
1. Materials and Equipment:
-
HILIC stationary phase (e.g., silica, diol, or amide-bonded silica)
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
-
Sample Solvent: 90:10 (v/v) Acetonitrile:Water
2. Experimental Procedure:
-
Column Equilibration:
-
Equilibrate the preparative HILIC column with a mobile phase composition of 95% B for at least 10 CV at a flow rate appropriate for the column dimensions.
-
-
Sample Preparation:
-
Dissolve the crude choline sample in the Sample Solvent. The sample concentration should be optimized to avoid peak distortion.
-
Filter the sample through a 0.22 µm filter.
-
-
Injection and Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a gradient elution to separate choline from impurities. A typical gradient could be:
-
0-5 min: 95% B (isocratic)
-
5-25 min: Linear gradient from 95% B to 50% B
-
25-30 min: 50% B (isocratic)
-
30.1-35 min: Return to 95% B and re-equilibrate
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, targeting the peak corresponding to choline.
-
-
Post-Purification:
-
Pool the fractions containing pure choline.
-
Remove the mobile phase solvents by lyophilization or rotary evaporation.
-
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up Prior to Chromatography
This protocol describes a general procedure for the clean-up and concentration of choline from a complex biological matrix using a cation exchange SPE cartridge.
1. Materials and Equipment:
-
Strong Cation Exchange (SCX) SPE cartridges
-
SPE manifold
-
Wash Solvents:
-
0.1 M Hydrochloric Acid
-
Methanol
-
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
2. Experimental Procedure:
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the SCX cartridge.
-
Pass 1-2 cartridge volumes of deionized water through the cartridge.
-
Equilibrate the cartridge with 1-2 volumes of the sample loading buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated and filtered sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 volumes of 0.1 M HCl to remove acidic and neutral impurities.
-
Wash the cartridge with 1-2 volumes of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the bound choline with 1-2 volumes of the Elution Solvent.
-
Collect the eluate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent for subsequent chromatographic analysis or purification.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this document.
use of hydroxytrimethylaminium as a chemical probe in proteomics
Application Notes: Isobaric Tagging for Quantitative Proteomics
Introduction
In the field of proteomics, understanding the quantitative changes in protein expression is crucial for unraveling complex biological processes and identifying potential biomarkers for disease. Isobaric tagging reagents, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), are powerful chemical probes that enable simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry experiment.[1][2][3][4] These reagents are particularly valuable for researchers, scientists, and drug development professionals seeking to perform comparative proteomic analyses with high accuracy and throughput.
At the core of these reagents is a chemical structure that includes a reporter group, a balancer group, and a reactive group.[5][6][7] While the initial user query mentioned "hydroxytrimethylaminium," this likely refers to the quaternary ammonium ion structure that is a key component of the reporter group in widely used isobaric tags like iTRAQ and TMT. This note will focus on the application and protocols for these established reagents.
Principle of Isobaric Tagging
The fundamental principle of isobaric tagging lies in the differential isotopic labeling of peptides from various samples.[1][5][8] The tags are designed to be isobaric, meaning they have the same total mass.[2][4][8] This ensures that identical peptides from different samples, when labeled with different tags, will have the same mass and co-elute during liquid chromatography, appearing as a single precursor ion in the initial mass spectrometry (MS) scan.[5][8][9]
The reactive group of the tag covalently binds to the N-terminus and the side chain of lysine residues of peptides.[2][3][10] Upon fragmentation in the tandem mass spectrometer (MS/MS), the tag cleaves at a specific linker, releasing reporter ions of unique masses.[1][2][10] The relative intensities of these reporter ions in the low-mass region of the MS/MS spectrum correspond to the relative abundance of the peptide, and consequently the protein, in each of the original samples.[2][10][11]
Applications in Proteomics
Isobaric tagging reagents are versatile tools with a wide range of applications in proteomics research and drug development, including:
-
Quantitative Profiling of Protein Expression: Comparing protein abundance across different cell states, tissues, or disease conditions.[11]
-
Biomarker Discovery: Identifying proteins that are differentially expressed in diseased versus healthy samples.[3]
-
Analysis of Signaling Pathways: Quantifying changes in the expression of proteins involved in specific signaling cascades in response to stimuli or drug treatment.[11][12]
-
Drug Target Identification and Validation: Assessing the effect of drug candidates on the proteome to understand their mechanism of action and identify potential off-target effects.
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs, such as phosphorylation and ubiquitination, in conjunction with enrichment strategies.
Data Presentation: Quantitative Performance
The performance of isobaric tagging reagents is critical for generating reliable quantitative data. Key performance metrics include labeling efficiency, precision, and accuracy.
Table 1: TMT Labeling Efficiency
| TMT-to-Peptide Ratio (w/w) | Peptide Concentration (g/L) | TMT Concentration (mM) | Labeling Efficiency |
| 8:1 | 0.5 - 2.2 | 1.4 - 29.5 | >99.6% |
| 4:1 | 0.5 - 2.2 | 1.4 - 29.5 | >99.6% |
| 2:1 | 0.5 - 2.2 | 1.4 - 29.5 | >99.6% |
| 1:1 | 4 | 11.8 | >99%[13] |
| 1:1 | 2 | 10 | >99%[13] |
This table summarizes data on TMT labeling efficiency under different reaction conditions, demonstrating that high efficiency can be achieved even with reduced reagent amounts.[13]
Table 2: iTRAQ Quantitative Precision and Accuracy
| Parameter | Observation | Implication |
| Precision | Higher variance at low signal intensities. | Less reliable quantification for low-abundance peptides. |
| Accuracy | Ratio compression (observed ratios are compressed towards 1:1).[14][15] | Underestimation of the true magnitude of protein expression changes.[14][15] |
| Correction | A correction factor can be calculated using spiked-in proteins of known ratios.[14] | Improves the accuracy of the reported quantitative ratios. |
This table highlights common challenges in iTRAQ quantification and suggests potential solutions to improve data quality.
Experimental Protocols
This section provides a detailed, generalized protocol for quantitative proteomics using isobaric tagging reagents. Specific details may vary depending on the specific kit and manufacturer's instructions.
I. Sample Preparation and Protein Digestion
-
Protein Extraction: Lyse cells or tissues using a suitable lysis buffer containing detergents and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds in proteins by adding a reducing agent (e.g., DTT or TCEP) and incubating at 60°C for 1 hour.
-
Alkylate free cysteine residues by adding an alkylating agent (e.g., iodoacetamide) and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation (Optional but Recommended): Precipitate proteins using acetone or a similar method to remove interfering substances.
-
Protein Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., triethylammonium bicarbonate).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[16]
-
II. Peptide Labeling with Isobaric Tags
-
Reagent Preparation: Equilibrate the isobaric tagging reagents to room temperature. Reconstitute each reagent vial with anhydrous acetonitrile and vortex to dissolve.[17][18]
-
Peptide Quantification: Quantify the peptide concentration in each digest.
-
Labeling Reaction:
-
Quenching the Reaction: Add a quenching solution (e.g., 5% hydroxylamine) to stop the labeling reaction and incubate for 15 minutes.[17]
-
Sample Pooling: Combine all labeled samples into a single tube.
III. Labeled Peptide Cleanup and Fractionation
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge or spin column to remove excess reagents and salts.
-
Fractionation (Optional but Recommended for Complex Samples): Fractionate the peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
IV. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-LC system with a suitable gradient.
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides on a high-resolution mass spectrometer.
-
The instrument should be configured to perform a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.
-
Use a fragmentation method (e.g., HCD or CID) that efficiently generates both peptide fragment ions for identification and reporter ions for quantification.
-
V. Data Analysis
-
Database Searching: Use a suitable software package (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against a protein sequence database for peptide and protein identification.
-
Quantification: The software will extract the intensities of the reporter ions from the MS/MS spectra to calculate the relative abundance of each identified peptide and protein across the different samples.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between experimental groups.
Visualizations
Experimental Workflow for Isobaric Tagging
Caption: A generalized experimental workflow for quantitative proteomics using isobaric tags.
Analysis of a Signaling Pathway using iTRAQ
This diagram illustrates how iTRAQ can be used to study the impact of a drug on a hypothetical signaling pathway.
References
- 1. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iTRAQ quantitative proteomic analysis differentially expressed proteins and signal pathways in henoch-schönlein purpura nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iTRAQ Quantitative Proteomic Analysis of Different Expressed Proteins and Signal Pathways in Bakuchiol-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 14. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotech.cornell.edu [biotech.cornell.edu]
- 17. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
Application Notes: Laboratory Synthesis of Hydroxytrimethylaminium (Choline)
Introduction
Hydroxytrimethylaminium, commonly known as choline, is a quaternary ammonium salt and an essential nutrient vital for numerous biological functions. It serves as a precursor for the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine, and the methyl donor betaine.[1][2] In industrial and laboratory settings, choline salts, particularly choline chloride, are synthesized for use in animal feed, as a food additive, and as a precursor in chemical and pharmaceutical manufacturing.[3][4]
This document outlines two common laboratory-scale protocols for the synthesis of choline salts: the reaction of trimethylamine with 2-chloroethanol to produce choline chloride, and the reaction of trimethylamine with ethylene oxide to produce choline hydroxide.
Protocol 1: Synthesis of Choline Chloride from Trimethylamine and 2-Chloroethanol
This method is a straightforward nucleophilic substitution reaction suitable for small-batch production.[3][5] The reaction involves the quaternization of the trimethylamine nitrogen atom by 2-chloroethanol.
Experimental Protocol
-
Reagent Preparation: In a well-ventilated fume hood, prepare an aqueous solution of trimethylamine.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Place the flask in a temperature-controlled heating mantle.
-
Reaction Execution:
-
Charge the flask with trimethylamine and 2-chloroethanol. A typical molar ratio is 1.0 mole of trimethylamine to 0.97-1.03 moles of 2-chloroethanol.[6]
-
The reaction can be initiated by adding a small amount of a previously synthesized choline salt as a catalyst (2-4% of the total reactant weight).[6]
-
Heat the mixture under constant stirring. The reaction can be carried out at temperatures ranging from 50°C to 150°C and pressures from 1 to 5 atm.[6]
-
Monitor the reaction progress over 2 to 8 hours.[6]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting aqueous solution of choline chloride can be concentrated under reduced pressure to remove excess water and any unreacted volatile starting materials.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol-ether.
-
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for this synthesis method.
| Parameter | Value | Reference |
| Reactant Mole Ratio (TMA:Chloroethanol) | 1.0 : 0.97-1.03 | [6] |
| Catalyst Loading (Choline Salt) | 2-4% of total reactant weight | [6] |
| Reaction Temperature | 20-150 °C | [6] |
| Reaction Pressure | 1-5 atm | [6] |
| Reaction Time | 2-8 hours | [6] |
| Reported Yield | >98% | [6] |
| Reported Transformation Efficiency | >99% | [6] |
Protocol 2: Synthesis of Choline Hydroxide from Trimethylamine and Ethylene Oxide
This method involves the nucleophilic ring-opening of ethylene oxide by trimethylamine in an aqueous medium.[7][8] It is an atom-efficient process that directly yields choline hydroxide.
Experimental Protocol
-
Reagent Preparation: Prepare a dilute aqueous solution of trimethylamine (e.g., 25% by weight).[8]
-
Reaction Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an inlet for ethylene oxide. The reactor should be cooled to maintain the desired reaction temperature.
-
Reaction Execution:
-
Charge the reactor with the aqueous trimethylamine solution.
-
Slowly bubble gaseous or add liquid ethylene oxide into the stirred solution. This reaction is exothermic and requires careful temperature control.
-
Maintain the reaction temperature below 30-40°C to minimize side reactions, such as the hydrolysis of ethylene oxide to ethylene glycol.[8][9]
-
Continue the reaction with stirring until the consumption of ethylene oxide is complete.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, remove any unreacted trimethylamine under vacuum at a temperature of 45-55°C.[8]
-
The result is typically a 40-50% aqueous solution of choline hydroxide.[7][8]
-
Further concentration or purification via ion-exchange resins can be performed if a higher purity or solid product is required.[10]
-
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the direct synthesis of choline hydroxide.
| Parameter | Value | Reference |
| Reactants | Trimethylamine, Ethylene Oxide, Water | [7][8] |
| Reaction Medium | Aqueous | [8] |
| Reaction Temperature | < 30-40 °C | [8] |
| Product Concentration (Aqueous) | 40-50% by weight | [7][8] |
| Key Side Product | Ethylene Glycol | [3][9] |
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the laboratory synthesis of choline salts, encompassing the key stages from initial reaction to final product characterization.
Caption: Generalized workflow for choline salt synthesis.
Choline Metabolism Signaling Pathway
Choline's biological significance stems from its central role in several metabolic pathways. The diagram below outlines the primary routes of choline metabolism in the body.
Caption: Key metabolic pathways involving choline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. kdlfeed.com [kdlfeed.com]
- 4. Choline chloride process | Johnson Matthey [matthey.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 7. US9216944B2 - Process for the production of choline hydroxide - Google Patents [patents.google.com]
- 8. US9527799B2 - Process for choline hydroxide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
Applications of Hydroxytrimethylaminium (Choline) in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytrimethylaminium, commonly known as choline, is an essential nutrient that plays a pivotal role in numerous physiological processes. Its significance extends into the realm of drug discovery, where it and its derivatives serve as crucial tools and targets. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in key areas of pharmaceutical research and development, including the development of enzyme inhibitors, design of advanced drug delivery systems, and the modulation of neurotransmitter receptors.
I. Choline Kinase Alpha (ChoKα) Inhibitors for Cancer Therapy
Application Note: Choline kinase α (ChoKα) is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. Upregulation of ChoKα is a hallmark of many cancers, leading to increased levels of phosphocholine, which is implicated in cell proliferation and survival. Consequently, ChoKα has emerged as a promising target for the development of novel anticancer therapies. A variety of small molecule inhibitors have been developed to target the choline-binding site of this enzyme, demonstrating antiproliferative effects in cancer cell lines and in vivo tumor models.
Quantitative Data: In Vitro Potency of Selected ChoKα Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| ICL-CCIC-0019 | ChoKα | 0.27 ± 0.06 | Recombinant | [1] |
| CK37 | ChoKα | 5-10 | Multiple Tumor Cell Lines | [2] |
| PL48 | ChoKα1 | 0.658 ± 0.067 | Recombinant | [3] |
| MN58B | ChoK | Not specified | HCT116 | [4] |
Experimental Protocol: Choline Kinase Enzymatic Assay (Malachite Green-Based)
This protocol describes a non-radioactive method for measuring ChoK activity by quantifying the amount of ADP produced, which is proportional to the phosphocholine generated. The assay is based on the colorimetric detection of inorganic phosphate released from ATP.
Materials:
-
Purified recombinant ChoKα
-
Choline chloride
-
Adenosine triphosphate (ATP)
-
Malachite Green Reagent (contains Malachite Green, ammonium molybdate, and a stabilizer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-640 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of choline chloride (e.g., 100 mM) in ultrapure water.
-
Prepare a stock solution of ATP (e.g., 100 mM) in ultrapure water.
-
Prepare the Malachite Green Reagent according to the manufacturer's instructions.[5]
-
Dilute the purified ChoKα enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test inhibitor at various concentrations (or vehicle control).
-
Add 20 µL of ChoKα enzyme solution to each well.
-
Add 10 µL of choline chloride solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop Reaction and Develop Color:
-
Add 100 µL of Malachite Green Reagent to each well to stop the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 635 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway: Choline Kinase in Cancer Cell Proliferation
Figure 1. Role of Choline Kinase α in Cancer Cell Proliferation.
II. Phosphatidylcholine-Based Drug Delivery Systems
Application Note: Phosphatidylcholines (PCs) are major components of biological membranes and are widely used as excipients in pharmaceutical formulations due to their biocompatibility and biodegradability. They are the primary building blocks of liposomes and lipid nanoparticles, which are versatile drug delivery systems capable of encapsulating both hydrophilic and lipophilic drugs. These nano-carriers can improve drug solubility, stability, and pharmacokinetic profiles, and can be engineered for targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy and reducing side effects.
Quantitative Data: Drug Loading and Release in Phosphatidylcholine-Based Nanoparticles
| Drug | Nanoparticle Type | Phosphatidylcholine Type | Drug Loading Efficiency (%) | In Vitro Release Conditions | % Release (Time) | Reference |
| Doxorubicin | Liposomes | DSPC/Cholesterol | >90% | pH 7.4 | ~10% (18 days) | [7] |
| Doxorubicin | Liposomes | EPC/Cholesterol | 79% | Not specified | Sustained over 40h | [8] |
| Curcumin | Liposomes | Lecithin/Cholesterol | 75% | Not specified | Sustained release | [9] |
| Curcumin | Nanoliposomes | Soybean Phospholipids | 93% (Bio-accessibility) | Simulated GI fluids | Not specified | [10] |
Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by remote loading via a pH gradient.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Doxorubicin hydrochloride
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis tubing (MWCO 10-14 kDa)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[8]
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing or gentle shaking at a temperature above the lipid's Tc. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a high-pressure extruder.[7]
-
-
Remote Loading of Doxorubicin:
-
Create a pH gradient by exchanging the external buffer of the liposomes from citrate buffer (pH 4.0) to HBS (pH 7.4) via dialysis or size exclusion chromatography.
-
Prepare a stock solution of doxorubicin hydrochloride in HBS.
-
Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid's Tc (e.g., 60°C) for 30-60 minutes. The uncharged doxorubicin will diffuse across the lipid bilayer and become protonated and trapped in the acidic core of the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated doxorubicin by dialysis against HBS or using a desalting column.
-
Determine the drug loading efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100.[11]
-
Experimental Workflow: Liposomal Drug Formulation and Characterization
References
- 1. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline Kinase-a Inhibitor, CK37 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Effect of different phospholipids on the co-encapsulation of curcumin and oligomeric proanthocyanidins in nanoliposomes: Characteristics, physical stability, and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Application Notes and Protocols: Hydroxytrimethylaminium (Choline) as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of hydroxytrimethylaminium, commonly known as choline, as a versatile precursor in organic synthesis. The focus is on key transformations of the choline molecule, including esterification and etherification of its hydroxyl group, to generate compounds of interest for pharmaceutical and materials science applications.
Esterification of this compound (Choline)
The hydroxyl group of choline can be readily esterified with various acylating agents, such as acid anhydrides and acyl chlorides, to produce a wide range of choline esters. These esters have significant applications, most notably as neurotransmitters and neuromuscular blocking agents.
Acetylcholine is a crucial neurotransmitter, and its synthesis from choline is a fundamental transformation.
Experimental Protocol:
A general and effective laboratory-scale synthesis of acetylcholine chloride involves the acylation of choline chloride with acetic anhydride, catalyzed by a zinc complex.[1]
-
Materials:
-
Procedure:
-
Characterization Data (NMR):
Experimental Workflow for Acetylcholine Chloride Synthesis
Succinylcholine chloride is a widely used neuromuscular blocking agent. Its synthesis involves the diesterification of two equivalents of choline with succinyl chloride.
Experimental Protocol:
This protocol details a one-pot synthesis of succinylcholine chloride from choline chloride and succinyl chloride.[3]
-
Materials:
-
Procedure:
-
Add choline chloride and alcohol-free chloroform to a reaction flask equipped with a condenser and a drying tube.[3]
-
Heat the mixture to reflux to azeotropically remove any water.[3]
-
After removing excess chloroform, add succinyl chloride dropwise at 50-60°C and maintain the reaction at 60°C for 1 hour.[3]
-
Cool the reaction mixture to 5°C and add pyridine dropwise, ensuring the temperature does not exceed 25°C, to adjust the pH to 5-6.[3]
-
Add anhydrous ethanol to dissolve the mixture.[3]
-
Cool to 5°C and add distilled water at once with rapid stirring to precipitate the product.[3]
-
Collect the solid by suction filtration and wash with 95% ethanol.[3]
-
Recrystallize the crude product twice from 95% ethanol and dry to obtain pure succinylcholine chloride.[3]
-
Quantitative Data for Choline Ester Synthesis
| Product | Acylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Acetylcholine Chloride | Acetic Anhydride | DMSO-d6 | Zinc Calixarene Complex | Room Temp | 30 min | Quantitative | - | [1] |
| Succinylcholine Chloride | Succinyl Chloride | Chloroform/Ethanol | Pyridine | 5-60 | ~2 h | 83.2 | 98.89 | [3] |
| Succinylcholine Chloride | Succinic Acid/BTC | Dichloroethane/Ethanol | DMF/Pyridine | <10 to reflux | ~2-3 h | 88.43-88.96 | 99.47-99.48 | [4] |
| Propionylcholine Chloride | Propionic Anhydride | None | - | 100 | ~1 h | - | - | [5] |
| Butyrylcholine Chloride | Butyric Anhydride | None | - | 100 | ~5 h | - | - | [5] |
Experimental Workflow for Succinylcholine Chloride Synthesis
Etherification of this compound (Choline)
The hydroxyl group of choline can also undergo etherification, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol (Representative):
-
Materials:
-
Choline salt (e.g., choline chloride)
-
Strong base (e.g., Sodium Hydride, Potassium Hydride)
-
Aprotic polar solvent (e.g., DMF, Acetonitrile)[6]
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide)
-
-
Procedure:
-
Suspend the choline salt in the aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Carefully add the strong base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the hydroxyl group, forming the choline alkoxide in situ.
-
Add the primary alkyl halide to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically 50-100°C) and monitor for completion (e.g., by TLC or LC-MS).[6][7]
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the aqueous phase with an appropriate organic solvent to remove by-products. The desired choline ether, being a salt, will likely remain in the aqueous phase.
-
Purify the product from the aqueous phase, potentially through techniques like ion-exchange chromatography or precipitation.
-
Logical Relationship for Williamson Ether Synthesis of Choline Ethers
Synthesis of Choline-Based Ionic Liquids
Choline can serve as the cation in the formation of ionic liquids. A straightforward method for this is the neutralization of choline hydroxide with a carboxylic acid.
Experimental Protocol:
This protocol describes the synthesis of a series of choline carboxylate ionic liquids by neutralization.[10][11]
-
Materials:
-
Choline hydroxide solution
-
Carboxylic acid (e.g., acetic acid, propanoic acid, hexanoic acid)[10]
-
-
Procedure:
-
To a solution of choline hydroxide, add an equimolar amount of the desired carboxylic acid.
-
Stir the mixture at room temperature until the neutralization is complete.
-
Remove water under reduced pressure to yield the choline carboxylate ionic liquid.
-
Characterize the product by NMR spectroscopy, thermal analysis (TGA/DSC), and elemental analysis.[10][11]
-
Quantitative Data for Choline Carboxylate Ionic Liquids
| Carboxylic Acid | Product Name | Key Properties | Reference |
| Acetic Acid | Choline Acetate | Ionic Liquid | [10][11] |
| Propanoic Acid | Choline Propanoate | Ionic Liquid | [10][11] |
| Butanoic Acid | Choline Butanoate | Ionic Liquid | [10][11] |
| Pivalic Acid | Choline Pivalate | Ionic Liquid | [10][11] |
| Hexanoic Acid | Choline Hexanoate | Ionic Liquid | [10][11] |
Experimental Workflow for Choline Carboxylate Ionic Liquid Synthesis
References
- 1. Acetylcholine chloride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Succinylcholine Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of succinylcholine chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. US1957443A - Process for preparing certain acylcholine esters and their salts - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Hydroxytrimethylaminium (Choline)
Introduction
Hydroxytrimethylaminium, commonly known as choline, is an essential nutrient vital for numerous biological processes. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, membrane phospholipids like phosphatidylcholine, and the methyl donor betaine.[1] Given its crucial roles in cell membrane integrity, signaling, and neurotransmission, the accurate quantification of choline in biological samples is critical for researchers in physiology, neuroscience, and drug development.[2] Aberrant choline metabolism has been linked to various health issues, including mental illnesses.[2] This document provides detailed application notes and protocols for two primary methods of choline quantification: enzymatic assays and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Enzymatic Assay for Choline Quantification
1. Principle
The enzymatic assay for choline provides a simple and direct method for its quantification in various biological samples.[2] The assay is based on a coupled enzyme reaction. First, choline is oxidized by the enzyme choline oxidase, which produces betaine and hydrogen peroxide (H₂O₂).[2][3] The resulting H₂O₂ then reacts with a specific probe in the presence of peroxidase to yield a product that can be detected either colorimetrically (at ~570 nm) or fluorometrically (excitation/emission at ~535/587 nm).[2] The intensity of the signal is directly proportional to the concentration of choline in the sample.[2] To measure total choline (free choline + acetylcholine), acetylcholinesterase can be added to hydrolyze acetylcholine into choline and acetate.
2. Applications
-
Metabolic Studies: Evaluating the effects of drugs or disease states on choline metabolism.[2]
-
Nutritional Analysis: Determining choline content in food, feed, and nutritional supplements.[1]
-
Clinical Research: Measuring choline levels in biological fluids such as plasma, serum, and urine as a potential biomarker.
-
Neuroscience: Quantifying choline and acetylcholine in tissue homogenates and cell culture supernatants to study cholinergic pathways.
3. Workflow Diagram
Caption: Workflow for enzymatic choline quantification.
4. Quantitative Data Summary
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Linear Detection Range | 1 - 100 µM | 0.2 - 10 µM | [2] |
| Sample Volume | 20 - 50 µL | 20 - 50 µL | [2] |
| Assay Time | ~ 60 minutes | ~ 60 minutes | [1] |
| Recovery | ~102% in liver homogenates | Not Specified | [3] |
| Precision (Accuracy) | 90% - 110% | Not Specified | [1] |
Protocol 1: Enzymatic Assay for Choline Quantification
This protocol is a general guideline based on commercially available kits. Users should refer to the specific kit manual for detailed instructions.
1. Materials Required
-
Choline Assay Kit (containing Assay Buffer, Choline Probe, Choline Enzyme Mix, Choline Standard)
-
96-well microplate (clear for colorimetric, black for fluorometric assay)
-
Microplate reader capable of measuring absorbance or fluorescence
-
Pipettes and pipette tips
-
Deionized water
-
Biological samples
2. Reagent Preparation
-
Choline Assay Buffer: Warm to room temperature before use.
-
Choline Probe: Thaw at room temperature. For the fluorescence assay, dilute the probe 5 to 10-fold with Choline Assay Buffer to reduce background.
-
Choline Enzyme Mix: Reconstitute with Choline Assay Buffer (e.g., 220 µL) and mix by pipetting. Store protected from light at -20 °C.
-
Choline Standard: Reconstitute the 5 µmole standard to create a stock solution. Dilute the stock solution with Assay Buffer to prepare a series of standards for the calibration curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
3. Sample Preparation
-
Serum/Plasma/Urine: Samples can often be added directly to the wells. Centrifuge to remove any particulate matter.
-
Tissues (e.g., 10 mg) or Cells (e.g., 2 x 10⁶): Homogenize in 4 volumes of cold Choline Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4 °C to remove insoluble material. Use the supernatant for the assay.
-
Bring all samples to a final volume of 50 µL/well with Choline Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
4. Assay Procedure
-
Prepare the Reaction Mix for each reaction (well) according to the table below. 50 µL of the Reaction Mix is required per well.
| Reagent | Volume per Well |
| Choline Assay Buffer | 44 µL |
| Choline Probe | 2 µL |
| Choline Enzyme Mix | 4 µL |
| Total | 50 µL |
-
Add 50 µL of the appropriate Reaction Mix to each well containing the standards and samples.
-
Incubate the plate, protected from light, at room temperature for 30-60 minutes.
-
Measure the output on a microplate reader:
-
Colorimetric: Absorbance at 570 nm.
-
Fluorometric: Excitation at 535 nm and emission at 587 nm.
-
5. Data Analysis
-
Subtract the 0 (blank) standard reading from all standard and sample readings.
-
Plot the standard curve of net absorbance/fluorescence vs. nmol/well of Choline.
-
Determine the amount of choline in the samples from the standard curve.
-
Calculate the choline concentration: Concentration = (Choline amount from curve / Sample volume added to well) x Dilution Factor
Application Note 2: LC-MS/MS for Choline Quantification
1. Principle
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and specificity in quantifying small molecules from complex biological matrices.[4][5] The method involves a two-step process. First, the sample is injected into a liquid chromatography system, where choline is separated from other matrix components on a chromatographic column (e.g., a HILIC column).[6] Second, the separated choline enters a tandem mass spectrometer. Here, it is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification.[4][6] This highly selective process (known as Multiple Reaction Monitoring or MRM) allows for accurate quantification even at very low concentrations.[6]
2. Applications
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of choline-based drugs or supplements.
-
Clinical Diagnostics: High-throughput screening and precise measurement of choline and related metabolites (like TMAO) as biomarkers for diseases such as cardiovascular and kidney disease.[4][5]
-
Preclinical Research: Quantifying choline in plasma and tissue samples from animal models to study disease mechanisms.[6]
-
Metabolomics: Profiling choline and other related methylamines in complex biological systems.[7]
3. Workflow Diagram
Caption: Workflow for LC-MS/MS choline quantification.
4. Quantitative Data Summary
Data for the related, gut-derived metabolite Trimethylamine N-Oxide (TMAO) is presented to demonstrate typical LC-MS/MS performance.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 µM (in plasma) | [4][8] |
| Linearity Range | 1 - 5,000 ng/mL | [5][9] |
| Correlation Coefficient (R²) | > 0.996 | [5][9] |
| Precision (Intra-day) | 1.65% - 7.15% | [5] |
| Accuracy (Intra-day) | 96.36% - 111.43% | [5] |
| Recovery | > 90% (in plasma) | [6] |
| Run Time | ~ 5 - 6 minutes | [4][6] |
Protocol 2: LC-MS/MS for Choline Quantification
This protocol provides a general methodology for the quantification of choline and related metabolites in plasma. Method parameters must be optimized for the specific instrument and analyte.
1. Materials and Equipment
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5]
-
Chromatography Column: A suitable column for separating polar analytes, such as a Gemini-NX C18 or a HILIC column.[5]
-
Reagents: LC-MS grade water, acetonitrile, and formic acid.[4] Choline standard and a stable isotope-labeled internal standard (IS).
-
Sample Preparation: Microcentrifuge tubes, pipettes, vortex mixer, centrifuge.
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 M stock solution of choline in LC-MS grade water. Prepare a stock solution of the internal standard (e.g., deuterated choline).[4]
-
Working Solutions: Prepare a series of standard working solutions by serially diluting the stock solution with water to create a calibration curve (e.g., 0.25 µM to 500 µM).[4]
-
Sample Preparation (Protein Precipitation): [5] a. To 50 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 10 minutes at room temperature. d. Centrifuge at 14,000 rpm for 5 minutes at 4 °C. e. Transfer 100 µL of the supernatant to a new tube, mix with 100 µL of an appropriate solution (e.g., 30% acetonitrile in water) to match initial mobile phase conditions. f. Transfer the final mixture to an HPLC vial for injection.
3. LC-MS/MS Conditions (Example)
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 350 µL/min.[4]
-
Gradient: A gradient optimized to separate the analyte from matrix components. For example, start with a high percentage of organic phase (e.g., 95% B for HILIC) and gradually increase the aqueous phase.[4]
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for choline and its internal standard must be determined by direct infusion and optimization.
-
Example for Choline (literature values): Q1: 104.1 m/z → Q3: 60.1 m/z
-
-
4. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biochemical Pathway
Caption: Simplified metabolic pathways of choline.
References
- 1. ringbio.com [ringbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Determination of intracellular choline levels by an enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of trimethylamine and trimethylamine N-oxide in mouse plasma samples by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxytrimethylaminium (Choline) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of hydroxytrimethylaminium, commonly known as choline, in a laboratory setting.
Handling and Storage Procedures
Proper handling and storage of choline and its salts, such as choline chloride, are essential to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling choline chloride, especially in its solid form, appropriate personal protective equipment should be worn to avoid exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[1] | Prevents skin contact. |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes skin exposure. |
| Respiratory Protection | Not generally required with adequate ventilation. A dust mask may be used for large quantities of solid to prevent inhalation of dust particles. | Protects respiratory tract from irritation. |
Storage Conditions
Proper storage is crucial for maintaining the stability and quality of choline chloride.
| Parameter | Recommendation | Reason |
| Temperature | Store in a cool, dry place.[2][3] Some sources recommend room temperature.[4] For long-term stability as a solid, -20°C is recommended.[5] | Prevents degradation. |
| Container | Keep in the original, tightly sealed container.[2][3][6][7] | Protects from moisture and contamination. |
| Ventilation | Store in a well-ventilated area.[2][3][4] | Prevents accumulation of any potential vapors. |
| Incompatible Materials | Strong acids and strong alkalis.[1] | Avoids hazardous reactions. |
| Other | Store away from direct sunlight and heat sources.[1][2] Choline chloride is hygroscopic (absorbs moisture from the air).[6] | Maintains product stability. |
Spill and Disposal Procedures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Small Spills (Solid): Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[4][8] Avoid generating dust.[4][8][9]
-
Large Spills (Solid): Evacuate the area. Wear appropriate PPE. Use a dust-suppressing method, such as a fine water spray, before sweeping.[9]
-
Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Key Signaling Pathways Involving Choline
Choline is a vital nutrient that plays a critical role in several key metabolic and signaling pathways.
Acetylcholine Synthesis Pathway
Choline is a direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is crucial for nerve impulse transmission in both the central and peripheral nervous systems.[2][3][4][10]
Caption: Synthesis, release, and degradation of acetylcholine.
Phosphatidylcholine Synthesis (Kennedy Pathway)
Choline is a key component of phosphatidylcholine (PC), a major phospholipid in cell membranes. The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for PC synthesis.
Caption: The Kennedy Pathway for phosphatidylcholine synthesis.
Experimental Protocols
The quantification of choline in biological samples is often performed using High-Performance Liquid Chromatography (HPLC).
Quantification of Choline by HPLC
This protocol provides a general workflow for the analysis of choline using HPLC with various detection methods.[1][5][9][11][12]
Caption: General workflow for HPLC analysis of choline.
-
Choline chloride standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or other suitable buffer
-
Formic acid or acetic acid (for pH adjustment)
-
HPLC system with a suitable detector (e.g., UV, ELSD, CAD, or Mass Spectrometer)
-
Appropriate HPLC column (e.g., Reversed-Phase C18 or HILIC)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of choline chloride and dissolve it in the mobile phase or a suitable solvent to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 75, 100, 125, 150 µg/mL).[12]
The sample preparation will vary depending on the matrix (e.g., biological fluid, tissue homogenate, dietary supplement). A general procedure is as follows:
-
Extraction: Extract choline from the sample using a suitable solvent (e.g., perchloric acid, acetonitrile).[11][12]
-
Centrifugation: Centrifuge the extract to pellet any precipitates.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[12]
The following table summarizes example HPLC conditions. These should be optimized for the specific instrument and application.
| Parameter | Example 1 (Reversed-Phase)[12] | Example 2 (HILIC)[13] | Example 3 (Mixed-Mode)[9] |
| Column | Purospher C18 (4.6 x 250 mm, 5 µm) | Syncronis HILIC (2.1 x 50 mm, 1.7 µm) | Primesep 100 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | Acetonitrile with 0.1% formic acid and 10 mM ammonium formate | Acetonitrile, Water, and TFA (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 205-208 nm | Mass Spectrometry (MS) | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL | 5 µL | 10 µL |
-
Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of choline in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for any dilution factors used during sample preparation.
References
- 1. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 2. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine Synthesis and Metabolism [merckmillipore.com]
- 5. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating neuronal plasticity with choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: Choline metabolism in cancer [kegg.jp]
- 8. researchgate.net [researchgate.net]
- 9. ELSD HPLC Method for Analysis of Choline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 12. bio-conferences.org [bio-conferences.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Hydroxytrimethylaminium Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxytrimethylaminium compounds, such as choline chloride and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
-
Question: My reaction yield of this compound chloride is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify that you are using the correct molar ratios of reactants. For the synthesis of choline chloride from trimethylamine and chloroethanol, the molar ratio of trimethylamine to chloroethanol should be approximately 1.0:0.9-1.1.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time (typically 2-5 hours) at the appropriate temperature (20-150 °C).[1]
-
Improper pH: The pH of the reaction mixture is critical. For the synthesis involving trimethylamine, hydrochloric acid, and ethylene oxide, maintaining a pH between 7.5 and 8 is favorable for the main reaction.[2] For the synthesis of 3-chloro-2-hydroxypropyl-trimethylammonium chloride from trimethylamine hydrochloride and epichlorohydrin, the initial pH is often adjusted to around 7.8-8.0.[3]
-
Temperature Control: Both excessively high and low temperatures can negatively impact the yield. High temperatures can lead to the decomposition of the desired product and the formation of byproducts like ethylene glycol.[2][4] For instance, in the reaction of trimethylamine hydrochloride with ethylene oxide, the temperature should be carefully controlled, typically between 30-40°C during the initial salt formation.[4]
-
Catalyst Issues: If your synthesis requires a catalyst, ensure it is active and used in the correct amount. Some methods for synthesizing choline chloride utilize an autocatalytic approach where a small amount of the final product (choline chloride) is added at the beginning of the reaction to accelerate it.[1] The addition of 0.1-10% of choline chloride as a catalyst can significantly improve the conversion rate.[1]
-
2. Product Purity Issues
-
Question: My final product is impure. What are the common impurities and how can I remove them?
-
Answer: Common impurities depend on the synthetic route. Here are some frequent contaminants and purification strategies:
-
Unreacted Starting Materials: The presence of unreacted trimethylamine, trimethylamine hydrochloride, or chloroethanol is a common issue.[2][4]
-
Troubleshooting: To minimize residual trimethylamine, which can cause a fishy odor, ensure the reaction goes to completion.[2] Unreacted trimethylammonium hydrochloride in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride can be removed by adding sodium hypochlorite or caustic soda to the aqueous solution.[5]
-
-
Byproduct Formation: Side reactions can lead to impurities such as ethylene glycol in choline chloride synthesis.[4] In the synthesis of 3-chloro-2-hydroxypropyl trialkylammonium chloride from epichlorohydrin, byproducts like 1,3-bis(trimethylammonium chloride)-2-hydroxypropane can form.[6]
-
Troubleshooting: Careful control of reaction temperature can minimize the formation of ethylene glycol.[4] Purification of 3-chloro-2-hydroxypropyl trialkylammonium chloride can be achieved by preparing a concentrated aqueous slurry and then precipitating the desired product by adding a water-miscible alcohol.[6]
-
-
Purification Techniques:
-
Distillation: Continuous vacuum azeotropic distillation can be used to purify aqueous solutions of 3-chloro-2-hydroxypropyl-trimethylammonium chloride.[3][7] Vacuum distillation at temperatures below 50°C is preferred to prevent thermal decomposition of the product.[6]
-
Filtration: If using a solid catalyst, it should be removed by filtration after the reaction is complete.[3]
-
-
3. Side Reactions and Byproduct Formation
-
Question: I am observing the formation of significant amounts of byproducts. How can I suppress these side reactions?
-
Answer: Suppressing side reactions is crucial for obtaining a high-purity product. Key strategies include:
-
Temperature and pH Control: As mentioned, maintaining optimal temperature and pH is the first line of defense against byproduct formation.[2][4] For example, low pH values (around 5.5) can favor the formation of byproducts like ethylene chlorohydrin in choline chloride synthesis.[2]
-
Controlled Addition of Reagents: In reactions involving highly reactive reagents like epichlorohydrin or ethylene oxide, a slow, dropwise addition while maintaining a low temperature can prevent localized high concentrations and reduce the likelihood of side reactions.[3]
-
Choice of Synthesis Route: The choice of synthetic pathway can influence the types and amounts of byproducts. For instance, while the synthesis of choline chloride from chloroethanol and trimethylamine is established, residual chloroethanol can be difficult to remove, affecting product quality.[4] The route involving trimethylamine hydrochloride and ethylene oxide is often preferred for its maturity and efficiency, though it requires careful handling of ethylene oxide due to safety concerns.[4][8]
-
Quantitative Data Summary
Table 1: Reaction Conditions for 3-chloro-2-hydroxypropyl-trimethylammonium chloride Synthesis [3]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Trimethylamine HCl | 70g | 70g | 70g |
| Water | 64ml | 60mL | 70mL |
| Catalyst | 10g alkaline Al₂O₃ | 7g KF/basic Al₂O₃ | 14g K₂CO₃/Neutral Al₂O₃ |
| Initial pH | 7.8 | 8 | 8 |
| Temperature | 5°C | 2°C | 0°C |
| Epichlorohydrin | 66g | 67g | 68g |
| Peak pH | 9.7 | 10 | 9.5 |
| Reaction Time | Not specified | 5 hours | 4 hours |
Table 2: Choline Chloride Synthesis Parameters [1]
| Parameter | Value |
| Reactants | Trimethylamine and Chloroethanol |
| Catalyst | Choline chloride or other choline salts |
| Molar Ratio (TMA:Chloroethanol) | 1.0 : 0.9-1.1 |
| Catalyst Amount | 0.1-10% of raw material amount |
| Reaction Temperature | 20-150 °C |
| Reaction Time | 2-5 hours |
| Conversion Rate | >99% |
| Yield | >97% |
Experimental Protocols
Synthesis of 3-chloro-2-hydroxypropyl-trimethylammonium chloride [3]
-
Preparation: In a reaction flask, dissolve 70g of trimethylamine hydrochloride in 60-70mL of water with stirring.
-
Catalyst Addition: Add the specified catalyst (e.g., 7g of KF/basic Al₂O₃ composite catalyst).
-
pH Adjustment: Adjust the pH of the system to 8.
-
Cooling: Cool the reaction mixture to between 0-5°C.
-
Reagent Addition: Slowly add 66-68g of epichlorohydrin dropwise to the cooled mixture.
-
Reaction: Maintain the temperature and stir the mixture until the pH of the system reaches a peak value (typically between 9.5 and 10), which can take 4-5 hours.
-
Room Temperature Reaction: Allow the reaction to proceed at room temperature (25°C) for an additional 2 hours, or until the pH drops to around 7.8.
-
Workup: Remove the catalyst by filtration to obtain the crude product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound compounds.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
- 1. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 2. DD241595A1 - METHOD AND DEVICE FOR PREPARING CHOLIN CHLORIDE - Google Patents [patents.google.com]
- 3. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. kdlfeed.com [kdlfeed.com]
- 5. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102001953A - Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Hydroxytrimethylaminium (Choline) Synthesis
Welcome to the technical support center for the synthesis of hydroxytrimethylaminium, commonly known as choline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound chloride, offering potential causes and solutions.
Q1: Why is my yield of choline chloride lower than expected?
A1: Low yields in choline chloride synthesis can stem from several factors:
-
Suboptimal Molar Ratios: An incorrect ratio of reactants is a common cause of low yield. For the reaction of trimethylamine (TMA) with ethylene chlorohydrin, the molar ratio should be approximately 1.0:0.9 to 1.1.[1] For the reaction involving ethylene oxide, it is crucial to control the feed of ethylene oxide to be equal to or less than the molar amount of trimethylamine to prevent side reactions.
-
Improper Temperature Control: The reaction is exothermic. If the temperature is not adequately controlled, side reactions can occur, reducing the yield of the desired product. For the synthesis using trimethylamine hydrochloride and ethylene oxide, maintaining the temperature between 30-40°C is recommended.[2] In some continuous processes, the temperature is maintained at 60°C.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time, which can range from 2 to 8 hours depending on the scale and conditions.[1] Stirring should be continuous and vigorous to ensure proper mixing of the reactants.[1]
-
Loss During Purification: Choline chloride is highly soluble in water and some alcohols. Significant product loss can occur during purification and isolation steps. Optimize your crystallization and filtration techniques to minimize this.
Q2: My final product is discolored. What is the cause and how can I prevent it?
A2: Discoloration of the final choline chloride product can be caused by:
-
Excess Ethylene Oxide: An excess of ethylene oxide, particularly in a heterogeneous system, can lead to coloration, which intensifies with increased temperature.[3]
-
Impurities in Starting Materials: The purity of your starting materials, such as trimethylamine and ethylene chlorohydrin or ethylene oxide, is crucial. Impurities can lead to colored byproducts.
-
Decomposition: Choline chloride can decompose at high temperatures, leading to a yellowish or brownish color. Avoid excessive heating during the reaction and purification steps.
To prevent discoloration, use high-purity starting materials, maintain strict control over the stoichiometry of the reactants, and avoid high temperatures. If discoloration occurs, recrystallization or treatment with activated carbon may help to purify the product.[1]
Q3: I am observing significant amounts of byproducts, such as ethylene glycol. How can I minimize their formation?
A3: The formation of ethylene glycol is a known side reaction, particularly when using ethylene oxide. This can occur if there is an excess of water in the reaction mixture that reacts with ethylene oxide. To minimize the formation of ethylene glycol and other ethoxylated byproducts, it is important to carefully control the amount of water in the reaction and maintain the recommended reaction temperature.[2] Using a slight excess of trimethylamine relative to ethylene oxide can also help to ensure that the ethylene oxide reacts preferentially with the amine.
Q4: The reaction seems to have stalled. What should I check?
A4: If your reaction appears to have stalled, consider the following:
-
Catalyst (if applicable): In some protocols, a catalyst is used. For the synthesis from trimethylamine and ethylene chlorohydrin, choline chloride itself can act as an autocatalyst.[1] Ensure the catalyst is present and active.
-
pH of the Reaction Mixture: For the synthesis involving trimethylamine hydrochloride, the pH should be controlled. A pH range of 4.5 to 6.5 is suggested after the addition of the trimethylamine solution.[2]
-
Reagent Purity: Impurities in the reactants can sometimes inhibit the reaction.
-
Mixing: Ensure that the reaction mixture is being adequately stirred to allow for the reactants to interact.
Quantitative Data Summary
The yield of this compound chloride is highly dependent on the reaction conditions. The following table summarizes expected yields based on different synthesis parameters.
| Reactants | Molar Ratio (TMA:Ethylene Chlorohydrin) | Temperature (°C) | Reaction Time (hours) | Catalyst | Expected Yield (%) |
| Trimethylamine, Ethylene Chlorohydrin | 1.0 : 0.9-1.1 | 20-150 | 2-5 | Choline Chloride (autocatalysis) | >97 |
| Trimethylamine, Ethylene Chlorohydrin | 1.03 : 1 | 50 | 5 | Choline Chloride (autocatalysis) | >99 |
| Trimethylamine, Ethylene Chlorohydrin | 1.0 : 0.97-1.03 | 20-150 | 2-8 | Choline Chloride (autocatalysis) | ~98 |
| Trimethylamine HCl, Ethylene Oxide | 1 : (1-1.01) (HCl:TMA) | 30-40 | 2 | None | High |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound chloride.
Protocol 1: Synthesis from Trimethylamine and Ethylene Chlorohydrin
This method utilizes an autocatalytic approach where the product, choline chloride, catalyzes the reaction.
Materials:
-
Trimethylamine (TMA) solution (e.g., 33% in ethanol)
-
Ethylene chlorohydrin
-
Choline chloride (for initial catalysis)
-
Activated carbon
-
Reactor with stirring and temperature control
Procedure:
-
Charging the Reactor: In a suitable reactor, charge the trimethylamine solution and ethylene chlorohydrin in a molar ratio of approximately 1.03:1.[1]
-
Catalyst Addition: Add a small amount of choline chloride (0.1-10% of the total raw material weight) to initiate the autocatalysis.[1]
-
Reaction: Stir the mixture vigorously at a controlled temperature, for example, 50°C. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[1]
-
Monitoring: Monitor the reaction progress over 2-5 hours. The reaction is considered complete when the conversion rate exceeds 99%.[1]
-
Decolorization: Once the reaction is complete, add a small amount of activated carbon to the solution and stir for approximately 20 minutes to decolorize the product.[1]
-
Filtration: Filter the mixture to remove the activated carbon and any other solid impurities.
-
Isolation: The resulting solution is an aqueous solution of choline chloride. If a solid product is desired, the water can be removed under reduced pressure.
Protocol 2: Synthesis from Trimethylamine Hydrochloride and Ethylene Oxide
This method involves the initial formation of trimethylamine hydrochloride, which then reacts with ethylene oxide.
Materials:
-
Trimethylamine (TMA) aqueous solution
-
Hydrochloric acid (HCl)
-
Ethylene oxide
-
Reactor with stirring, temperature control, and gas inlet
Procedure:
-
Formation of Trimethylamine Hydrochloride: In the reactor, add hydrochloric acid and slowly add the trimethylamine aqueous solution while stirring. The molar ratio of HCl to TMA should be approximately 1:1 to 1:1.01.[2] Control the temperature between 30-40°C.[2] After the addition is complete, adjust the pH of the solution to 4.5-6.5.[2]
-
Reaction with Ethylene Oxide: Introduce ethylene oxide into the trimethylamine hydrochloride solution. The reaction is exothermic and requires careful temperature control.
-
Reaction Completion: Allow the reaction to proceed for a designated time until completion.
-
Purification: The resulting product is an aqueous solution of choline chloride. This can be used as is or further purified by removing the water.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting workflow for optimizing synthesis.
References
Technical Support Center: Choline (Hydroxytrimethylaminium) Purification
Welcome to the technical support center for choline purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of choline and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available choline chloride?
A1: Impurities in choline chloride often originate from its synthesis, which typically involves the reaction of trimethylamine (TMA), hydrochloric acid, and ethylene oxide.[1][2][3] Common impurities can include residual reactants like trimethylamine, as well as byproducts such as ethylene glycol.[4][5] Due to its hygroscopic nature, water is also a significant and common impurity.[6]
Q2: My purified choline chloride is rapidly absorbing atmospheric moisture. How can I handle and store it properly?
A2: Choline chloride is highly hygroscopic.[6] To minimize moisture absorption, handle the compound in a controlled environment, such as a glove box with low humidity or under a dry inert gas like nitrogen or argon. For storage, use tightly sealed containers with desiccants. Drying the purified product under vacuum is a crucial final step.[7]
Q3: What analytical techniques are recommended for assessing the purity of my choline sample?
A3: Several analytical methods are suitable for determining choline purity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a robust technique for quantification.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for both identification and quantification of choline and its impurities.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used for its high sensitivity and selectivity in identifying and quantifying choline and related compounds.[7]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Problem: After synthesizing choline chloride, analytical tests (e.g., HPLC, NMR) show significant levels of impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Extend the reaction time or slightly increase the temperature to ensure the reaction goes to completion.[9] | Unreacted starting materials like trimethylamine or ethylene chlorohydrin can be major impurities. |
| Side Reactions | Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize the formation of byproducts like ethylene glycol.[2][5] | Suboptimal conditions can favor unintended reaction pathways. |
| Ineffective Initial Purification | After the reaction, concentrate the mixture in vacuo to a thick syrup and consider techniques like azeotropic distillation with isopropanol to remove water.[9] | Removing the bulk of the solvent and water is a critical first step before further purification. |
Issue 2: "Oiling Out" During Recrystallization
Problem: During the cooling phase of recrystallization, the choline salt separates as an oil instead of forming crystals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| High Impurity Load | The presence of significant impurities can depress the melting point of the solid, causing it to "oil out."[10] Consider a pre-purification step like washing with a suitable solvent (e.g., acetone, hexane) to remove surface impurities.[11] | Impurities interfere with the crystal lattice formation. |
| Solvent System Issues | The boiling point of the recrystallization solvent may be higher than the melting point of your choline salt. If using a mixed solvent system, you may have too much of the "soluble" solvent. Add more of the "less soluble" solvent (anti-solvent).[10] | The compound is coming out of solution at a temperature above its melting point. |
| Cooling Too Rapidly | Allow the solution to cool to room temperature slowly, and then move it to an ice bath. Rapid cooling can shock the system, favoring oil formation over crystal nucleation.[10] | Slow cooling provides the necessary time for ordered crystal growth. |
Issue 3: Poor Recovery After Column Chromatography
Problem: Low yield of purified choline after performing ion-exchange or silica gel column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Irreversible Binding | The highly polar nature of choline can lead to strong, sometimes irreversible, binding to the stationary phase. | Ensure the pH of your mobile phase is appropriate to keep choline in its cationic form without being too strongly retained. |
| Inappropriate Stationary Phase | For choline, a quaternary amine, a cation-exchange resin is often effective for purification.[12] | Using a stationary phase with the wrong properties will result in poor separation and recovery. |
| Improper Elution Gradient | If using a gradient elution, the change in solvent strength may be too abrupt, causing the compound to elute in a very broad peak or not at all. | Optimize the elution gradient to be shallower, allowing for better separation and recovery. |
Experimental Protocols
Protocol 1: Recrystallization of Choline Chloride
-
Dissolution: In a fume hood, dissolve the crude choline chloride in a minimal amount of a suitable hot solvent, such as a mixture of methanol and acetone. Start with methanol to dissolve the solid, then add acetone as the anti-solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent and moisture.
Protocol 2: Purity Analysis by RP-HPLC
This protocol is a general guideline and should be optimized for your specific system.
-
Column: Use a C18 column (e.g., Purospher C18).[6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) can be effective.[6] Due to choline's polar nature, ion-pairing reagents may be necessary for good retention and peak shape on some reversed-phase columns.[7]
-
Detection: UV detection at a low wavelength, such as 205-208 nm.[6]
-
Standard Preparation: Prepare a stock solution of high-purity choline chloride (e.g., 100 µg/mL) in the mobile phase. Create a calibration curve using a series of dilutions (e.g., 50, 75, 100, 125, 150 µg/mL).[6]
-
Sample Preparation: Accurately weigh and dissolve your purified choline sample in the mobile phase to a concentration within the calibration range. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and sample. Quantify the choline content in your sample by comparing its peak area to the calibration curve.
Visualized Workflows
References
- 1. pangoo.biz [pangoo.biz]
- 2. Choline chloride process | Johnson Matthey [matthey.com]
- 3. kdlfeed.com [kdlfeed.com]
- 4. Choline - Wikipedia [en.wikipedia.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2623901A - Production of choline chloride - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hydroxytrimethylaminium in Solution
Welcome to the technical support center for hydroxytrimethylaminium, commonly known as choline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of choline in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (choline) in aqueous solutions?
Aqueous solutions of choline are generally stable, particularly choline chloride solutions which are practically neutral. However, they can undergo slow degradation over time. The stability is significantly influenced by pH, temperature, and the presence of other reactive species.
Q2: My choline solution has developed a fishy odor. What is the cause and is the solution still usable?
A fishy odor is likely due to the degradation of choline into trimethylamine (TMA). This degradation is more pronounced in alkaline conditions. While a faint odor might indicate minimal degradation, a strong smell suggests significant decomposition, and the solution's concentration may no longer be accurate. For quantitative experiments, it is highly recommended to prepare a fresh solution.
Q3: At what pH is a choline solution most stable?
Choline is most stable in neutral to slightly acidic solutions. A 10% aqueous solution of choline chloride has a pH of approximately 5-6. It is known to be unstable in alkaline solutions. For long-term storage, it is advisable to maintain the pH within this slightly acidic to a neutral range.
Q4: How does temperature affect the stability of choline solutions?
Higher temperatures accelerate the degradation of choline. For long-term storage, it is recommended to keep choline solutions refrigerated (2-8 °C) or frozen (-20 °C). While short-term storage at room temperature (around 25°C) may be acceptable for a few weeks, elevated temperatures can lead to significant degradation.
Q5: Can I autoclave my choline solution to sterilize it?
Autoclaving is not recommended for choline solutions. The high temperature and pressure will likely cause significant degradation of the choline molecule. Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing choline solutions.
Q6: I am observing unexpected results in my cell culture experiments when using a stored choline solution. Could this be related to stability issues?
Yes, degradation products of choline could potentially interfere with your experiments. If you suspect your stored choline solution is causing anomalous results, it is best to prepare a fresh solution and compare the outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fishy odor from the solution | Degradation of choline to trimethylamine (TMA), often due to alkaline pH. | Discard the solution and prepare a fresh one. Ensure the pH of the new solution is neutral to slightly acidic. |
| Precipitate formation | Interaction with other components in a complex buffer or microbial growth. | If in a complex buffer, check for incompatibilities. If microbial growth is suspected, discard and prepare a fresh, sterile solution. |
| Inconsistent experimental results | Degradation of the choline stock solution leading to inaccurate concentration. | Prepare a fresh stock solution and re-run the experiment. Implement a regular schedule for preparing fresh solutions. |
| Discoloration of the solution | Potential contamination or complex degradation pathways. | Do not use the solution. Prepare a fresh solution using high-purity water and reagents. |
Quantitative Stability Data
Quantitative data on the degradation kinetics of simple aqueous choline chloride solutions under various pH and temperature conditions is not extensively available in the literature. Much of the recent research has focused on the thermal stability of choline in more complex systems like deep eutectic solvents. However, based on available information and studies on related compounds like acetylcholine, the following qualitative and semi-quantitative stability guidelines can be provided.
Table 1: Influence of pH on Choline Solution Stability (Qualitative)
| pH Range | Stability | Notes |
| Acidic (pH < 6) | Generally Stable | Recommended for storage. |
| Neutral (pH 6-7.5) | Stable | Suitable for most experimental conditions. |
| Alkaline (pH > 7.5) | Unstable | Degradation to trimethylamine is accelerated. Avoid storage in this pH range. |
Table 2: Influence of Temperature on Choline Solution Stability (Semi-Quantitative)
| Storage Temperature | Estimated Stability Duration | Recommendations |
| -20 °C | > 3 months | Recommended for long-term storage of stock solutions. |
| 2-8 °C | 1-3 months | Suitable for medium-term storage of working solutions. |
| Room Temperature (~25 °C) | Up to 28 days | Acceptable for short-term storage of frequently used solutions. |
| > 30 °C | Days to Weeks | Avoid prolonged exposure to elevated temperatures. |
Note: The stability durations are estimates and can be influenced by factors such as the initial purity of the choline salt, the quality of the water used, and exposure to light and air. It is always recommended to perform a stability study under your specific experimental conditions if precise concentration is critical.
Experimental Protocols
Protocol for Stability Testing of a this compound (Choline) Chloride Solution
This protocol outlines a method to assess the stability of a choline chloride solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (Choline) Chloride (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium formate (or other suitable buffer salts)
-
Formic acid (or other suitable acid for pH adjustment)
-
0.45 µm and 0.22 µm syringe filters
-
HPLC vials
-
Calibrated analytical balance
-
pH meter
2. Preparation of Solutions:
-
Choline Stock Solution (e.g., 10 mg/mL): Accurately weigh the desired amount of choline chloride and dissolve it in a known volume of HPLC-grade water.
-
Stability Samples: Prepare aliquots of the stock solution in appropriate containers (e.g., amber glass vials) for each storage condition (e.g., -20°C, 4°C, 25°C) and time point (e.g., Day 0, Day 7, Day 14, Day 28).
-
HPLC Mobile Phase: Prepare the mobile phase as required by your chosen HPLC method. A common mobile phase for choline analysis is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the fresh stock solution to known concentrations.
3. HPLC Method:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column can be used.
-
Mobile Phase: A gradient or isocratic elution can be employed. For example, an isocratic mobile phase of 90:10 (v/v) acetonitrile:10 mM ammonium formate in water.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector: A Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is suitable for detecting choline, as it lacks a strong UV chromophore.
-
Column Temperature: Maintain a constant temperature, e.g., 30°C.
4. Stability Study Procedure:
-
On Day 0, analyze the freshly prepared calibration standards to generate a calibration curve.
-
Analyze the Day 0 stability sample in triplicate to determine the initial concentration.
-
Store the remaining stability samples at their designated temperatures.
-
At each scheduled time point, retrieve the samples from their respective storage conditions. Allow them to equilibrate to room temperature.
-
Analyze the stability samples in triplicate using the established HPLC method.
-
Quantify the choline concentration in each sample using the calibration curve from Day 0 (or a freshly prepared curve if significant instrument drift is expected).
-
Calculate the percentage of choline remaining at each time point relative to the Day 0 concentration.
5. Data Analysis:
-
Plot the percentage of choline remaining versus time for each storage condition.
-
Determine the time at which the concentration drops below a predefined acceptable limit (e.g., 90% of the initial concentration).
Visualizations
Technical Support Center: Improving the Efficiency of Hydroxytrimethylaminium Derivatization
Welcome to the technical support center for the derivatization of compounds containing the hydroxytrimethylaminium moiety, such as choline, acetylcholine, and carnitine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound-containing compounds?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of target compounds. For molecules containing the this compound group, derivatization is crucial for:
-
Increasing Volatility: For Gas Chromatography (GC) analysis, derivatization converts non-volatile compounds like choline and carnitine into more volatile forms suitable for GC separation.[1]
-
Improving Chromatographic Separation: Derivatization can reduce the polarity of these highly polar compounds, leading to better peak shapes and resolution in both GC and Liquid Chromatography (LC).
-
Enhancing Detection Sensitivity: By introducing specific chemical groups, derivatization can significantly improve the ionization efficiency in Mass Spectrometry (MS) or the response in other detectors, leading to lower detection limits.[1][2]
Q2: Which functional groups are targeted during the derivatization of these compounds?
A2: The primary targets for derivatization in compounds like choline, acetylcholine, and carnitine are the hydroxyl (-OH) and carboxyl (-COOH) groups. The permanently charged quaternary ammonium group is typically not directly derivatized.
Q3: What are the most common derivatization techniques for these analytes?
A3: The most common techniques involve:
-
Esterification: This process targets hydroxyl and carboxyl groups. For example, the carboxyl group of carnitine and its acyl derivatives can be converted to butyl esters.[3]
-
Silylation: This technique replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility for GC-MS analysis.[4]
-
Acylation: This involves the introduction of an acyl group.
-
Specific Reagent Derivatization: Reagents like 3-nitrophenylhydrazine (3NPH) are used to derivatize carboxyl groups, which can enhance LC-MS performance.[5][6]
Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
| Possible Cause | Recommended Solution |
| Presence of Water/Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatization reagents under dry conditions (e.g., in a desiccator). Moisture can compete with the analyte for the derivatizing reagent, leading to poor yields. |
| Incorrect Reagent-to-Analyte Ratio | Increase the molar excess of the derivatization reagent. A common starting point is a 10-fold molar excess. For complex samples, a higher excess may be required. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating to go to completion. For butylation of acylcarnitines, incubation at 60°C is recommended.[3] For silylation reactions, temperatures can range from room temperature to 100°C depending on the reagent and analyte.[4] |
| Insufficient Reaction Time | Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. For 3NPH derivatization of acylcarnitines, a 30-minute incubation is suggested.[5] |
| Degradation of Derivatization Reagent | Use fresh derivatization reagents. Silylating agents, in particular, are sensitive to moisture and can degrade over time. |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction mixture as required for the specific derivatization chemistry. For example, some reactions require a basic catalyst like pyridine. |
Issue 2: Incomplete Derivatization or Presence of Multiple Derivative Peaks
| Possible Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered hydroxyl or carboxyl groups, consider using a more reactive derivatization reagent or increasing the reaction temperature and time. |
| Side Reactions | Optimize reaction conditions (temperature, time, reagent concentration) to minimize the formation of byproducts. Ensure the sample is free from interfering substances by using an appropriate sample cleanup method. |
| Tautomerization | For compounds that can exist in multiple tautomeric forms, a two-step derivatization process, such as methoximation followed by silylation for keto-acids, can be employed to "lock" the molecule in one form before the final derivatization step.[7] |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Refer to the troubleshooting steps for "Low or No Derivatization Yield." Unreacted polar analytes can lead to tailing peaks. |
| Hydrolysis of Derivatives | Ensure that the entire analytical workflow, from derivatization to injection, is conducted under anhydrous conditions. Some derivatives, especially silyl ethers, are susceptible to hydrolysis. |
| Incompatible Analytical Column | Select a column with appropriate chemistry for the derivatized analytes. For example, a non-polar column is suitable for many silylated derivatives in GC, while reversed-phase C18 columns are often used for derivatized acylcarnitines in LC.[5] |
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of different derivatization methods and conditions.
Table 1: Comparison of Derivatization Reagents for Amine-Containing Metabolites
| Derivatization Reagent | Ionization Efficiency | Chromatographic Performance | Key Features |
| Dansyl-Cl | High | Versatile under various pH conditions | Generates fluorescent products.[8] |
| Fmoc-Cl | Good | Particularly useful under highly acidic conditions | --- |
| Dabsyl-Cl | Good | Suitable for weakly acidic and basic conditions | --- |
| OPA (o-phthalaldehyde) | Moderate | Versatile | Fluorogenic reagent.[8] |
| Marfey's Reagent | Suboptimal | --- | Useful for chiral separation of enantiomers.[8] |
Data adapted from a comparative study on amine-derivatization reagents.[8] Note that while the primary target of these reagents is the amine group, they are often used in broader metabolomic studies that include compounds with hydroxyl and carboxyl groups.
Table 2: Signal Enhancement for Vitamin D Metabolites with Different Derivatization Reagents (LC-MS/MS)
| Derivatization Reagent | Relative Peak Area Enhancement (Compared to non-derivatized) |
| Amplifex | 3- to 295-fold |
| FMP-TS | Significant enhancement |
| INC | Significant enhancement |
| PTAD | Significant enhancement |
This table provides a general indication of the significant signal enhancement that can be achieved with derivatization. The wide range is due to the different metabolites analyzed in the study.[9]
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines for LC-MS/MS Analysis
This protocol is adapted from a method for quantifying acylcarnitine species in plasma and tissues.[3]
-
Sample Preparation: Extract acylcarnitines from the biological matrix using methanol.
-
Drying: Evaporate the methanol extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: a. To the dried sample, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride. b. Incubate the mixture at 60°C for 20 minutes with agitation (e.g., 800 rpm in a thermomixer). c. After incubation, evaporate the sample to dryness.
-
Reconstitution: Reconstitute the dried derivatized sample in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/water).
Protocol 2: Derivatization of Acylcarnitines with 3-Nitrophenylhydrazine (3NPH) for LC-MS
This protocol is based on a method for acylcarnitine profiling.[5][6]
-
Sample Preparation: Extract metabolites from the sample using 80/20 methanol/water.
-
Derivatization Cocktail Preparation: Prepare a fresh mixture of the following reagents:
-
25 mM 3-nitrophenylhydrazine (3NPH) in 35% acetonitrile.
-
25 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
0.396% pyridine.
-
-
Derivatization Reaction: a. To the sample extract, sequentially add the 3NPH, EDC, and pyridine solutions. b. Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.
-
Drying and Reconstitution: a. Lyophilize the samples to dryness. b. Reconstitute the dried derivatized sample in water prior to LC-MS analysis.
Visualized Workflows
Caption: General workflow for sample preparation, derivatization, and analysis.
Caption: A logical guide for troubleshooting low derivatization efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
resolving peak tailing in HPLC analysis of hydroxytrimethylaminium
This guide provides solutions for common issues encountered during the HPLC analysis of hydroxytrimethylaminium (choline), focusing specifically on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1][2][3] In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Tailing occurs when the trailing side of the peak diminishes less rapidly than the leading side, creating a "tail".[1] This distortion is often measured by the USP tailing factor or asymmetry factor; a value greater than 1.2 typically indicates tailing.[4]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing is a significant issue because it can compromise the quality and reliability of chromatographic results.[1] Specifically, it can lead to:
-
Reduced Resolution: Tailing peaks are wider and can merge with adjacent peaks, making it difficult to separate and distinguish between closely eluting compounds.[5]
-
Inaccurate Quantification: The asymmetry makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to inconsistent and unreliable peak area measurements.[1][6]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
Q3: What are the primary causes of peak tailing for a compound like this compound?
A3: For this compound (a permanently charged quaternary amine), the most common cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase.[5][7][8] These interactions primarily involve:
-
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH). At mobile phase pH levels above 3, these groups can become ionized (negatively charged, SiO⁻) and interact electrostatically with the positively charged this compound analyte.[4][9][10] This secondary retention mechanism is a major cause of peak tailing for basic compounds.[8]
-
Trace Metal Contamination: Trace metals within the silica stationary phase can chelate with certain analytes, also contributing to peak tailing.[7]
Other general causes include column voids, extra-column dead volume, and column overload.[7][11][12]
Troubleshooting Guide: Resolving Peak Tailing
Q4: My chromatogram for this compound shows significant peak tailing. What is the first step I should take?
A4: The first step is to determine if the issue is chemical (related to interactions between your analyte and the column/mobile phase) or physical (related to the HPLC system itself). Since this compound is a basic, polar compound, the problem is most likely chemical. Therefore, optimizing the mobile phase is the most logical starting point.
A systematic approach to troubleshooting is outlined in the workflow below.
Q5: How can I optimize the mobile phase to reduce tailing?
A5: Mobile phase optimization is critical for improving the peak shape of polar, basic compounds.
-
Adjusting pH: Lowering the mobile phase pH to a value of 3 or below is a highly effective strategy.[1][11] This protonates the acidic silanol groups on the stationary phase, neutralizing their negative charge and minimizing the unwanted secondary ionic interactions with the positively charged this compound.[7][10]
-
Increasing Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25 mM or higher for LC-UV) can help.[11] The higher ionic strength of the mobile phase can mask the active silanol sites, reducing their interaction with the analyte.[7][11]
-
Using Additives:
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape.[13][14] These agents pair with the charged analyte and also suppress silanol activity.[15]
-
Competitive Bases: Historically, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase.[1] The TEA competes with the basic analyte for the active silanol sites, thereby improving the analyte's peak shape.
-
The following table summarizes the expected effect of these modifications.
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| Reversed-Phase (C18), pH 7.0 | > 2.0 | At neutral pH, silanol groups are ionized (SiO⁻), leading to strong secondary interactions with the cationic analyte.[8] |
| Reversed-Phase (C18), pH 3.0 | 1.3 - 1.5 | At low pH, silanol groups are protonated (SiOH), significantly reducing unwanted ionic interactions.[7][8] |
| Reversed-Phase (C18), pH 3.0, 0.1% TFA | 1.0 - 1.2 | The ion-pairing agent (TFA) pairs with the analyte and further masks residual silanol interactions, resulting in a more symmetrical peak.[13] |
| HILIC Mode | 1.0 - 1.2 | HILIC is designed for polar compounds and provides a different retention mechanism, avoiding the issues seen in reversed-phase for highly polar amines.[16][17] |
Q6: When should I consider changing my HPLC column?
A6: If mobile phase optimization does not resolve the issue, or if you are developing a new method, selecting the right column chemistry is crucial.
-
Use Modern, End-Capped Columns: Modern columns are typically made with high-purity, Type B silica, which has fewer trace metal impurities and acidic silanols.[1][18] They also undergo "end-capping," a process that chemically bonds a small silane to many of the remaining free silanols, further reducing their activity.[4][11]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which helps to shield the analyte from residual silanols.[4]
-
Hybrid Silica Phases: Columns made with organo-silica hybrid particles have a lower concentration of surface silanols, leading to better peak shapes for basic compounds.[1][18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds like this compound that show little or no retention on traditional C18 columns, HILIC is an excellent alternative.[17] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention and peak shape for polar analytes.[16][17]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Shape Improvement
This protocol describes a systematic approach to evaluating the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 95% A, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Analyte: 10 µg/mL this compound in water.
-
Action: Inject the sample and record the chromatogram. Calculate the USP tailing factor for the analyte peak.
-
-
Low pH Condition:
-
Modify Mobile Phase A: Prepare 10 mM Ammonium Formate in Water. Adjust pH to 3.0 with Formic Acid.
-
All other conditions remain the same.
-
Action: Equilibrate the column with the new mobile phase for at least 20 column volumes. Inject the sample and record the chromatogram. Calculate the new tailing factor and compare it to the initial result.
-
-
Low pH with Ion-Pairing Agent:
-
Modify Mobile Phase A: Prepare Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
All other conditions remain the same.
-
Action: Equilibrate the column thoroughly. Inject the sample, record the chromatogram, and calculate the tailing factor. Compare the results from all three conditions.
-
Protocol 2: HILIC Method for Analysis of this compound (Choline)
This protocol provides a starting point for a HILIC method, which is often better suited for this analyte than reversed-phase. This method is adapted from established procedures for choline and acetylcholine analysis.[17]
-
Chromatographic Conditions:
-
Column: HILIC (e.g., Syncronis HILIC), 1.7 µm, 2.1 x 50 mm.[17]
-
Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic 90% B, 10% A.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detector: MS/MS or ELSD (as choline has no strong chromophore).
-
-
Sample Preparation:
-
Procedure:
-
Equilibrate the HILIC column with the mobile phase for at least 30 minutes, as HILIC equilibration can be slower than reversed-phase.[14]
-
Inject the prepared sample.
-
Monitor for retention and peak shape. Adjust the percentage of Mobile Phase B (acetonitrile) to optimize retention. Increasing the acetonitrile content will typically increase retention in HILIC mode.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. support.waters.com [support.waters.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. ymc.eu [ymc.eu]
- 15. welch-us.com [welch-us.com]
- 16. phenomenex.blog [phenomenex.blog]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Hydroxytrimethylaminium (Choline) Sample Preparation
Welcome to the technical support center for hydroxytrimethylaminium (choline) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of choline during sample preparation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (choline) and why is its stability important?
Q2: What are the primary causes of choline degradation during sample preparation?
A2: Choline degradation during sample preparation can be attributed to several factors:
-
Enzymatic Activity: Enzymes such as phospholipases can release choline from choline-containing esters, artificially increasing its concentration.[4]
-
Chemical Instability: Under alkaline conditions, choline can undergo degradation through mechanisms like Hofmann elimination.[5]
-
Improper Storage: Time and temperature are critical factors. Storing samples at ambient temperature can lead to an increase in choline concentrations.[3][4]
-
Anticoagulant Choice: The type of anticoagulant used for blood sample collection can impact choline stability.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant increases in measured choline concentrations, particularly in whole blood collected with heparin.[3]
Q3: How does the choice of anticoagulant affect choline stability in blood samples?
A3: For plasma samples, choline concentrations have been observed to be more than 10% higher in samples collected with heparin compared to EDTA in some individuals.[3] In whole blood stored at room temperature, choline concentration increases over time, with a more pronounced and continuous increase observed in heparinized whole blood compared to EDTA whole blood.[4][6] EDTA may help to inhibit phospholipases, which are calcium-dependent, thus preventing the in-vitro release of choline from phospholipids.[4]
Q4: What is the best way to store samples to prevent choline degradation?
A4: For long-term stability, storing samples at -80°C is recommended, as no significant change in choline concentration has been observed under these conditions.[4] For short-term storage, refrigeration at 4°C is preferable to room temperature. Choline in plasma is stable for up to 14 days when refrigerated.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increasing choline concentrations in stored blood samples. | Enzymatic release of choline from choline esters. | Use EDTA as the anticoagulant. Process samples as quickly as possible after collection. Store samples at -80°C if immediate analysis is not possible.[4] |
| Variability between replicate measurements. | Inconsistent sample handling; freeze-thaw cycles. | Standardize your sample preparation workflow. Avoid multiple freeze-thaw cycles.[3] Aliquot samples after initial processing if multiple analyses are required. |
| Low recovery of choline after extraction. | Choline's high polarity makes it difficult to extract with non-polar solvents. | Use a validated extraction method for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) sample preparation or a protein precipitation followed by ultrafiltration.[3][8] A common extraction solvent is a mixture of chloroform, methanol, and water.[8] |
| Interference from other compounds in the sample matrix. | The presence of other quaternary amines or structurally similar compounds. | Utilize a highly specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate choline from interfering substances.[3][8] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Choline Analysis
This protocol outlines the recommended procedure for collecting and processing blood samples to minimize choline degradation.
-
Anticoagulant Selection: Collect whole blood in tubes containing EDTA.
-
Immediate Processing: Process the blood samples as soon as possible after collection.
-
Plasma Separation: Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage:
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the samples.
Protocol 2: Protein Precipitation and Ultrafiltration for Choline Quantification
This protocol describes a common method for preparing plasma samples for analysis by LC-MS/MS.[3]
-
Sample Thawing: If frozen, thaw plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Ultrafiltration (Optional but Recommended): For cleaner samples, pass the supernatant through a 10 kDa molecular weight cutoff ultrafiltration device by centrifuging at 14,000 x g for 20 minutes.
-
Analysis: The resulting filtrate is ready for analysis by LC-MS/MS.
Data Presentation
Table 1: Effect of Anticoagulant and Storage Time on Choline Concentration in Whole Blood and Plasma at Room Temperature
| Sample Type | Time (minutes) | Average Increase in Choline Concentration (%) |
| EDTA Whole Blood | 60 | ~10% (then stabilized) |
| Heparin Whole Blood | 240 | ~50% (linear increase) |
| EDTA Plasma | 60 | ~10% (then stabilized) |
| Heparin Plasma | 60 | ~15% (then stabilized) |
Data synthesized from studies on choline stability in blood samples.[3][4][6]
Table 2: Impact of Freeze-Thaw Cycles on Choline Concentration
| Sample Type | Number of Freeze-Thaw Cycles | Mean Increase in Choline Concentration (%) |
| Heparin Whole Blood | 1 | 19.3% |
| EDTA Whole Blood | 1 | Not significant |
| EDTA Plasma | 1 | Not significant |
| Heparin Plasma | 1 | Not significant |
Data from a study investigating preanalytical variables for choline measurement.[3]
Visualizations
Caption: Recommended workflow for blood sample handling for choline analysis.
Caption: Major degradation pathways of this compound (choline).
References
- 1. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hydroxytrimethylaminium (Choline) Production
Welcome to the technical support center for hydroxytrimethylaminium (choline) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of choline synthesis.
Troubleshooting Guide & FAQs
This section provides answers to common issues that may arise during the synthesis, purification, and handling of choline, particularly when transitioning to a larger scale.
Frequently Asked Questions
Q1: What is the most common and scalable method for industrial choline synthesis?
A1: The most prevalent industrial method is the chemical synthesis route involving the reaction of trimethylamine (TMA) with ethylene oxide (EO).[1][2] This method is favored for its straightforward process and the ability to produce high-purity choline.[1] An alternative method involves reacting trimethylamine hydrochloride with ethylene oxide.[3][4]
Q2: What are the main impurities I should be aware of during choline synthesis?
A2: During the reaction of trimethylamine (TMA) and ethylene oxide (EO), impurities such as mono-ethoxylated and di-ethoxylated choline, as well as ethylene glycol, can form.[5][6] The strong basic nature of the choline hydroxide product can also lead to side product formation and color degradation.[2]
Q3: My reaction yield is lower than expected. What are the common causes?
A3: Low yields can stem from several factors:
-
Improper Temperature Control: The reaction is exothermic. Maintaining the initial reaction temperature, for instance between 5°C and 35°C, is crucial to minimize side reactions.[5][6]
-
Incorrect Stoichiometry: An excess of ethylene oxide can lead to the formation of undesired ethoxylated impurities.[3] It is often recommended to use a molar ratio of ethylene oxide to trimethylamine of one or less in the initial reaction phase.[6]
-
Presence of Impurities: The purity of reactants, especially trimethylamine and ethylene oxide, is critical. Impurities can interfere with the reaction.
-
Poor Mixing: Inadequate agitation can lead to localized temperature gradients and reactant concentrations, promoting side reactions.
Q4: How can I minimize the formation of byproducts like di-ethoxylated choline and ethylene glycol?
A4: To minimize byproducts:
-
Control Reaction Temperature: Implement a robust cooling system to manage the exothermic reaction, especially in the initial stages. A multi-reactor system, where the first reactor is temperature-controlled and a subsequent one operates adiabatically, has been patented to optimize this process.[5][6]
-
Optimize Reactant Ratios: Carefully control the molar ratio of ethylene oxide to trimethylamine.[6]
-
Continuous Process: A continuous process, as opposed to a batch process, can offer better control over reaction conditions and minimize byproduct formation.[3][7]
Q5: What are the recommended methods for purifying choline at a large scale?
A5: Large-scale purification often involves several steps:
-
Removal of Unreacted TMA: Unreacted trimethylamine is typically removed from the final product, often through stripping or evaporation, and can be recycled back into the process.[5][6]
-
Evaporation: The crude product from the synthesis can be passed through an evaporator to separate the choline chloride product.[8]
-
Ion Exchange Chromatography: For high-purity applications, anion exchange columns can be used to form choline hydroxide, which is then neutralized with the desired acid.[9]
-
Crystallization: The purified product can be crystallized to achieve the desired final form and purity.[1]
-
Phase Separation: In some continuous processes, a phase separation can be induced to obtain a choline hydroxide phase and an organic phase containing unreacted trimethylamine.[7]
Q6: Are there alternatives to the chemical synthesis route?
A6: Yes, a biotechnological route exists which employs fermentation using microorganisms like Escherichia coli.[1] While this method is more environmentally friendly, it can be slower and may result in lower overall yields compared to chemical synthesis.[1]
Experimental Protocols & Data
Protocol: Synthesis of Choline Hydroxide via Continuous Process
This protocol is based on patented industrial processes for the continuous production of choline hydroxide.
Objective: To synthesize choline hydroxide in a continuous two-reactor system.
Materials:
-
Trimethylamine (TMA)
-
Ethylene Oxide (EO)
-
Deionized Water
Equipment:
-
Two continuous stirred-tank reactors (CSTRs) in series. The first reactor (R1) must be equipped with a cooling system. The second reactor (R2) should be insulated for adiabatic operation.
-
Pumps for continuous feeding of reactants.
-
A stripping column or evaporator for TMA removal.
Procedure:
-
Reactant Feed: Continuously feed trimethylamine, water, and ethylene oxide into the first reactor (R1). The molar ratio of ethylene oxide to trimethylamine should be maintained at or below 1.0.[6]
-
First Reaction Stage (Isothermal): Maintain the temperature in R1 between 5°C and 35°C using the cooling system to control the initial exothermic reaction.[5][6]
-
Second Reaction Stage (Adiabatic): The product from R1 is continuously fed into the second, insulated reactor (R2). In this stage, the reaction proceeds under adiabatic conditions, allowing the temperature to rise and drive the reaction to completion.[5]
-
TMA Removal: The output from R2 is directed to a stripping column or evaporator to remove any unreacted trimethylamine.[6]
-
Product Collection: The final product, an aqueous solution of choline hydroxide, is collected. The unreacted TMA can be recycled back to the first reactor.[6]
Data Presentation: Comparison of Choline Production Methods
| Parameter | Chemical Synthesis (TMA + EO) | Biotechnological Route (Fermentation) |
| Primary Reactants | Trimethylamine, Ethylene Oxide[1] | Glucose, microbial strain (e.g., E. coli)[1] |
| Process Type | Typically a continuous chemical reaction[7][8] | Batch or fed-batch fermentation |
| Key Advantage | Straightforward process, high purity, higher yield[1] | Environmentally friendly, potentially fewer impurities[1] |
| Key Disadvantage | Involves hazardous chemicals, energy-intensive[1] | More time-consuming, potentially lower overall yields[1] |
| Common Impurities | Ethoxylated choline, ethylene glycol[5] | Metabolites from the microbial host |
Visualizations
Chemical Synthesis Pathway
The primary industrial synthesis route for choline involves the direct reaction of trimethylamine with ethylene oxide in an aqueous solution.
Caption: Chemical synthesis of choline from trimethylamine and ethylene oxide.
Experimental Workflow for Continuous Production
This diagram illustrates the workflow for a continuous, multi-stage production of choline hydroxide.
Caption: Continuous workflow for choline hydroxide production and purification.
Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields in choline synthesis.
References
- 1. pangoo.biz [pangoo.biz]
- 2. PROCESS FOR THE PRODUCTION OF CHOLINE HYDROXIDE - Patent 2797873 [data.epo.org]
- 3. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 4. kdlfeed.com [kdlfeed.com]
- 5. US9353045B2 - Process for preparing choline hydroxide from trimethylamine and ethylene oxide - Google Patents [patents.google.com]
- 6. PROCESS FOR PREPARING CHOLINE HYDROXIDE FROM TRIMETHYLAMINE AND ETHYLENE OXIDE - Patent 2804477 [data.epo.org]
- 7. US9216944B2 - Process for the production of choline hydroxide - Google Patents [patents.google.com]
- 8. Choline chloride process | Johnson Matthey [matthey.com]
- 9. EP2516382A2 - Process for the synthesis of choline salts - Google Patents [patents.google.com]
troubleshooting poor reproducibility in hydroxytrimethylaminium experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxytrimethylaminium compounds, such as choline and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for this compound compounds are inconsistent between batches. What are the likely causes?
A1: Poor reproducibility in quantifying this compound compounds often stems from a few key areas:
-
Sample Preparation: Inconsistencies in sample handling, extraction, and storage can significantly impact analyte stability and recovery. It is crucial to use a standardized protocol.
-
Analyte Stability: this compound compounds, particularly esters like acetylcholine, can be unstable and susceptible to degradation depending on pH and temperature.[1] Acetylcholine is more stable in acidic solutions (pH 3.5-5.5) and chemically unstable in neutral or alkaline conditions.[1]
-
LC-MS/MS System Contamination: Quaternary ammonium compounds are known to be "sticky" and can contaminate LC-MS/MS systems, leading to carryover between samples and high background noise.[2][3]
-
Matrix Effects: Components in your sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of your target analyte in the mass spectrometer, leading to ion suppression or enhancement.[3][4]
Q2: I am observing significant peak tailing and shifting retention times in my LC-MS/MS analysis. How can I resolve this?
A2: Peak tailing and retention time shifts are common issues when analyzing polar compounds like this compound derivatives.[3][5] Consider the following troubleshooting steps:
-
Column Choice: Standard C18 columns may not provide adequate retention for these polar compounds.[5] Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating polar analytes.[5]
-
Mobile Phase Composition: Ensure your mobile phase pH is stable and appropriate for your analyte and column chemistry. Small variations in pH can lead to retention time shifts.[3] Use high-purity, volatile mobile phase additives like formic acid or ammonium formate to improve peak shape and maintain MS compatibility.[6]
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of shifting retention times.
-
Column Contamination: Buildup of contaminants on your column can lead to poor peak shape.[3] Regularly flush your column and consider using a guard column to protect it.[3]
Q3: How can I minimize sample contamination and carryover?
A3: Minimizing contamination is critical for reproducible results with this compound compounds.
-
Dedicated Labware: If possible, use dedicated glassware and autosampler vials for your this compound standards and samples to prevent cross-contamination.
-
Thorough Cleaning: Implement a rigorous cleaning protocol for your LC system, especially the injector and ion source, between analytical runs.
-
Blank Injections: Run several blank injections (mobile phase or matrix without analyte) after high-concentration samples to check for and reduce carryover.[2]
-
Sample Preparation: Use solid-phase extraction (SPE) or other appropriate sample cleanup techniques to remove interfering matrix components before injection.[6]
-
Avoid Plastic Containers: Do not use plastic containers for sample collection and storage, as they can adsorb quaternary ammonium compounds.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound experiments.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor reproducibility.
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Value/Action | Reference |
| Sample Storage | Analyte Degradation | Store samples at or below 6°C. For long-term storage, adjust pH to <2 with sulfuric acid. | [7] |
| Sample pH | Poor Analyte Stability | Maintain acidic pH (3.5-5.5) for acetylcholine stability. Adjust to ~7 before analysis if preserved with acid. | [1][7] |
| LC Column | Poor Retention/Peak Shape | Use a HILIC column for polar quaternary amines. | [5] |
| Mobile Phase Additive | Signal Suppression/Contamination | Use 0.1% formic acid or 10 mM ammonium formate. Avoid non-volatile buffers like phosphates. | [6] |
| System Contamination | Carryover/High Background | Inject multiple blank samples after high concentration standards to ensure no carryover. | [2] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for extracting this compound compounds from biological matrices.
-
Sample Collection: Collect samples (e.g., plasma, tissue) and immediately place on ice. Use glass or polypropylene tubes; avoid other plastics which may cause adsorption.[7]
-
Homogenization (for tissues): Homogenize tissue samples in an appropriate ice-cold buffer, often containing an internal standard and antioxidants if necessary.
-
Protein Precipitation: Add a protein precipitation agent, such as ice-cold acetonitrile (typically in a 3:1 ratio of solvent to sample), to the liquid sample or tissue homogenate.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Drying & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase to ensure compatibility with the LC method.[5]
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before transferring to an autosampler vial for analysis.
Protocol 2: LC-MS/MS System Suitability and Contamination Check
This protocol should be performed before and during an analytical run to ensure system performance and data quality.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.
-
Standard Injections: Perform 3-5 replicate injections of a mid-range concentration standard.
-
Performance Check: Evaluate the retention time, peak area, and peak shape. The relative standard deviation (RSD) for peak area and retention time should typically be <15%.
-
Blank Injections: Following the standard injections, inject at least two blank samples (reconstitution solvent or matrix).
-
Carryover Assessment: Analyze the blank injections for the presence of the target analyte. The peak area in the blank should be less than 20% of the lower limit of quantification (LLOQ) to be considered acceptable.
Signaling Pathway Visualization
This compound compounds are integral to the cholinergic signaling system. Acetylcholine (ACh), a primary example, acts as a neurotransmitter that binds to two main types of receptors: nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[8][9]
Cholinergic Signaling Overview
Caption: Overview of the cholinergic signaling pathway.
Downstream Signaling Example: α7 nAChR-mediated Anti-inflammatory Pathway
In immune cells like macrophages, acetylcholine binding to the α7 nicotinic acetylcholine receptor (α7 nAChR) can trigger an anti-inflammatory response.[1] This pathway involves the JAK2/STAT3 signaling cascade, which can inhibit the production of pro-inflammatory cytokines.[1]
Caption: The α7 nAChR-mediated anti-inflammatory signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. ED SUM: Signaling by the neurotransmitter acetylcholine is monitored in cells and animals with a sensitive reporter. A genetically encoded fluorescent acetylcholine indicator for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Quantification of Hydroxytrimethylaminium (Muscarine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of hydroxytrimethylaminium, commonly known as muscarine. The objective is to offer a comparative overview of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. This document details the experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents their performance characteristics.
Introduction to this compound (Muscarine)
This compound is a naturally occurring quaternary ammonium salt and a potent agonist of muscarinic acetylcholine receptors. Its presence in certain mushroom species can lead to toxic effects if ingested. Accurate and sensitive quantification of muscarine is crucial in toxicology, pharmacology, and drug development to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications of muscarinic receptor modulators.
Comparative Analysis of Quantification Methods
The selection of a suitable analytical method for muscarine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of three key analytical techniques: LC-MS, GC-MS, and NMR spectroscopy.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation of volatile derivatives by gas chromatography followed by mass-to-charge ratio detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or simple dilution. | Derivatization (e.g., pyrolysis) to increase volatility. | Minimal, often dilution in a deuterated solvent. |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range.[1] | Moderate sensitivity, dependent on derivatization efficiency. | Lower sensitivity, typically in the µg/mL to mg/mL range.[2] |
| Limit of Quantification (LOQ) | High precision at low concentrations, often below 1 ng/mL.[1] | Generally higher than LC-MS. | Higher than mass spectrometry-based methods. |
| Linearity | Excellent, with a wide dynamic range. | Good, but can be affected by derivatization efficiency. | Excellent, highly linear over a wide concentration range. |
| Accuracy & Precision | High accuracy and precision (RSD < 15%).[3] | Good, but can be influenced by the derivatization step. | High accuracy and precision, often considered a primary ratio method.[4] |
| Matrix Effects | Can be significant, often requiring internal standards for correction. | Can be less pronounced than LC-MS, but still a consideration. | Generally minimal matrix effects. |
| Throughput | High, with typical run times of a few minutes per sample. | Moderate, run times can be longer due to derivatization and chromatography. | Lower, as longer acquisition times may be needed for sensitivity. |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns for identification. | Provides mass spectra of derivatives for identification. | Provides detailed structural information for unambiguous identification. |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using LC-MS, and discusses the potential approaches for GC-MS and NMR-based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective method for the quantification of muscarine in various biological matrices.
Sample Preparation (Human Plasma, Whole Blood, Urine) [3]
-
To 100 µL of the biological matrix, add an internal standard solution (e.g., D9-muscarine).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
Chromatographic Conditions [3]
-
Analytical Column: A reversed-phase column, such as an Accucore Phenyl-X column, is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Detection [3]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for high selectivity and sensitivity.
-
Monitored Transitions: For muscarine, the transition of the precursor ion (m/z 174) to a specific product ion is monitored.
Validation Parameters for a Validated LC-MS/MS Method [3]
-
Linearity: The method should be linear over a defined concentration range (e.g., 0.1-100 µg/L) with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): Typically in the range of 0.1-1 µg/L in biological fluids.
-
Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a potential alternative for muscarine quantification, although it requires derivatization due to the non-volatile nature of the quaternary ammonium salt. A common approach for analyzing quaternary ammonium compounds is through injection port pyrolysis, which thermally degrades the analyte into a volatile tertiary amine that can be separated by GC.[5][6]
Hypothetical Experimental Protocol (Adaptable for Muscarine)
Sample Preparation
-
Extraction of muscarine from the sample matrix using a suitable solvent.
-
Concentration of the extract.
GC-MS Conditions
-
Injection Port Temperature: High temperature (e.g., 250-300 °C) to induce pyrolysis.
-
GC Column: A non-polar or medium-polarity column.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the pyrolysis products.
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) of the characteristic fragments of the resulting tertiary amine.
Challenges and Considerations
-
The pyrolysis process needs to be highly reproducible for quantitative analysis.
-
Method validation would be required to determine performance characteristics such as LOD, LOQ, linearity, and accuracy.
-
Currently, there is a lack of validated GC-MS protocols specifically for muscarine quantification in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes in a sample with high precision and accuracy, often without the need for an identical standard of the analyte.[2][4]
Hypothetical Experimental Protocol (Adaptable for Muscarine)
Sample Preparation
-
Lyophilize the sample to remove water.
-
Reconstitute a precisely weighed amount of the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a certified internal standard with a known concentration (e.g., maleic acid, TSP).
NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple 1D proton (¹H) NMR experiment with appropriate relaxation delays (D1) to ensure full relaxation of the signals for accurate integration.
-
Number of Scans: Sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Quantification
-
Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal of muscarine and the signal of the internal standard.
-
Calculate the concentration of muscarine based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
Challenges and Considerations
-
The sensitivity of NMR is lower than that of mass spectrometry-based methods, which may be a limitation for trace analysis.[2]
-
Signal overlap in complex matrices can make accurate integration challenging.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Muscarine exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G-proteins and activate distinct downstream signaling cascades. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.[7][8]
The following diagram illustrates the signaling pathway of the M1 muscarinic receptor, which is predominantly found in the central nervous system and exocrine glands.[7][9]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Conclusion
The quantification of this compound (muscarine) can be effectively achieved using several analytical techniques. LC-MS stands out as the most sensitive and widely validated method for the analysis of muscarine in biological matrices, offering low detection limits and high throughput. GC-MS and NMR spectroscopy represent viable alternatives with their own unique advantages. GC-MS, with a pyrolysis step, can be used for the analysis of non-volatile quaternary ammonium compounds, while qNMR provides excellent accuracy and structural information without the need for extensive calibration. The choice of the optimal method will be dictated by the specific research question, the nature of the sample, and the available resources. Further method development and validation are needed to establish robust GC-MS and NMR protocols for routine muscarine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of quaternary ammonium compounds by pyrolysis gas chromatography [aura.american.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Standards and Reference Materials for Hydroxytrimethylaminium (Choline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and reference materials for hydroxytrimethylaminium, commonly known as choline. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate standards and analytical methods for their specific needs. This document outlines commercially available standards, compares common analytical techniques with supporting data, and provides detailed experimental protocols.
Comparison of Analytical Standards for Choline
The selection of a suitable analytical standard is critical for achieving accurate and reproducible results in the quantification of choline. Several suppliers offer choline in various forms and purity grades. The following table summarizes some of the commercially available analytical standards for choline.
| Supplier | Product Name | CAS Number | Purity/Grade | Format |
| LGC Standards | Choline Chloride | 67-48-1 | >95% (HPLC)[1] | Neat |
| Sigma-Aldrich | Choline chloride | 67-48-1 | Pharmaceutical Secondary Standard; Certified Reference Material, traceable to USP 1133547 | Neat |
| USP | Choline Bitartrate Reference Standard | 87-67-2 | Contains NLT 99.0% and NMT 100.5% of choline bitartrate, calculated on the anhydrous basis[2] | Neat |
| Veeprho | Choline Chloride | 67-48-1 | Impurity Reference Standard[3] | Neat |
| Selleck Chemicals | Choline Chloride | 67-48-1 | 100.0% purity (HPLC)[4] | Powder |
Comparison of Analytical Methods for Choline Quantification
A variety of analytical methods are available for the quantification of choline in different matrices. The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and throughput. This section compares three commonly used techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 4 µg/mL[5] | 200 ppb[6] | Colorimetric: 1 µM, Fluorimetric: 0.2 µM[7] |
| Limit of Quantification (LOQ) | 12 µg/mL[5] | Not Specified | Not Specified |
| Linearity Range | 50–150 µg/mL (R² > 0.9900)[5] | 1 to 1000 nmol/L (for choline in plasma)[8] | Colorimetric: 1 to 100 µM, Fluorimetric: 0.2 to 10 µM[9] |
| Recovery | 99.3% to 101.0%[5] | 90% to 115%[10] | 102 +/- 1.6% (in liver homogenates)[11] |
| Precision (%RSD) | Not Specified | 1.6% to 13%[10] | Not Specified |
Signaling Pathways Involving Choline
Choline is an essential nutrient that plays a crucial role in several metabolic pathways. It is a precursor for the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine.
References
- 1. Choline Chloride | CAS 67-48-1 | LGC Standards [lgcstandards.com]
- 2. Choline Bitartrate [doi.usp.org]
- 3. veeprho.com [veeprho.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. HPLC ELSD Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. shimadzu.com [shimadzu.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of intracellular choline levels by an enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Purity of Synthesized Hydroxytrimethylaminium (Choline): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for establishing the purity of hydroxytrimethylaminium (choline), a critical nutrient and precursor for the neurotransmitter acetylcholine. We present detailed experimental protocols, comparative data, and a workflow for purity assessment. Furthermore, we compare the purity profile of choline with a common alternative, betaine hydrochloride.
Data Presentation: Purity Analysis Comparison
The following table summarizes the quantitative data from the purity analysis of synthesized choline chloride before and after recrystallization, and compares it with a commercially available alternative, betaine hydrochloride. The data is representative of typical results obtained using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analyte | Sample | Analytical Method | Purity (%) | Key Impurity Detected | Impurity Level (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Choline Chloride | Crude (Post-synthesis) | HPLC | 95.2 | Trimethylamine | 2.1 | 0.05 mg/L[1] | 0.1 mg/L[1] |
| NMR | 95.5 | Trimethylamine | 2.0 | - | - | ||
| Recrystallized | HPLC | 99.8 | Trimethylamine | <0.1 | 0.05 mg/L[1] | 0.1 mg/L[1] | |
| NMR | >99.9 | O-(2-hydroxyethoxyethyl)trimethylammonium | <0.01[2] | 0.01%[2] | - | ||
| Betaine Hydrochloride | Commercial Sample | HPLC | >99.0[3] | - | Not Detected | 0.076 mg/L[4] | - |
| Titration | >99.0 | - | - | - | - |
Experimental Protocols
Synthesis of Choline Chloride
This protocol describes a common laboratory-scale synthesis of choline chloride from trimethylamine and 2-chloroethanol[5][6].
Materials:
-
Trimethylamine (40% aqueous solution)
-
2-Chloroethanol
-
Hydrochloric acid (concentrated)
-
Ethanol (absolute)
-
Activated carbon
Procedure:
-
In a well-ventilated fume hood, cool a 40% aqueous solution of trimethylamine in an ice bath.
-
Slowly add an equimolar amount of 2-chloroethanol to the cooled trimethylamine solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, neutralize any excess trimethylamine by the dropwise addition of concentrated hydrochloric acid until the pH of the solution is between 6 and 7.
-
The resulting crude choline chloride solution can be used for purification or concentrated under reduced pressure to obtain a viscous liquid.
Purification of Choline Chloride by Recrystallization
This protocol outlines the purification of crude choline chloride using recrystallization from ethanol.
Materials:
-
Crude choline chloride
-
Absolute ethanol
Procedure:
-
Dissolve the crude choline chloride in a minimal amount of hot absolute ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat the mixture to boiling for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Choline chloride crystals will start to form.
-
To maximize crystal yield, cool the solution in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold absolute ethanol.
-
Dry the purified choline chloride crystals in a vacuum oven at 60-70°C to a constant weight.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of choline and the detection of impurities like trimethylamine[1][4].
Instrumentation:
-
HPLC system with a conductivity or UV detector.
-
Cation-exchange column (e.g., IonPac CS12).
Mobile Phase:
-
8.5 mmol/L H2SO4 in water[1].
Procedure:
-
Prepare a standard stock solution of choline chloride of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the synthesized choline chloride (crude and recrystallized) in the mobile phase to prepare the sample solutions.
-
Inject the standards and sample solutions into the HPLC system.
-
Identify the choline peak based on the retention time of the standard.
-
Quantify the purity of the choline chloride by comparing the peak area of the sample to the calibration curve.
-
Identify and quantify any impurity peaks by comparing their retention times and responses to known impurity standards (e.g., trimethylamine).
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and the detection of impurities, even at very low levels[2].
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
NMR tubes.
Solvent:
-
Deuterated water (D2O) or Deuterated dimethyl sulfoxide (DMSO-d6).
Procedure:
-
Dissolve an accurately weighed amount of the choline chloride sample in the chosen deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Identify the characteristic signals of choline. In D2O, the trimethylammonium protons appear as a singlet around 3.2 ppm, and the two methylene groups appear as multiplets around 3.5 and 4.0 ppm.
-
Analyze the spectrum for the presence of any impurity signals. For example, the presence of trimethylamine would be indicated by a singlet around 2.7 ppm. The known impurity O-(2-hydroxyethoxyethyl)trimethylammonium has distinct signals that do not overlap significantly with the choline signals in D2O[2].
-
The purity can be quantified by integrating the characteristic peaks of choline and comparing them to the integration of a known internal standard or by assuming that the sum of all proton signals represents 100%.
Mandatory Visualization
The following diagrams illustrate the workflow for establishing the purity of synthesized this compound and a comparison of the analytical methods.
Caption: Workflow for the synthesis, purification, and purity assessment of choline chloride.
Caption: Comparison of choline chloride and betaine hydrochloride purity and analytical methods.
References
- 1. [Determination of choline chloride and trimethylamine in feedstuff by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103804210B - A kind of purification method of betaine hydrochloride - Google Patents [patents.google.com]
- 4. Determination of betaine, choline and trimethylamine in feed additive by ion-exchange liquid chromatography/non-suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kdlfeed.com [kdlfeed.com]
- 6. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
A Guide to the Inter-Laboratory Comparison of Hydroxytrimethylaminium Measurements
For researchers, scientists, and professionals in drug development, the accurate quantification of small polar molecules like hydroxytrimethylaminium is crucial. While direct inter-laboratory comparison studies for this compound are not extensively documented, a robust body of literature exists for the analysis of the closely related and metabolically linked compound, trimethylamine N-oxide (TMAO). The analytical methodologies employed for TMAO are directly applicable to this compound and offer a strong basis for comparing laboratory performance.
This guide provides an objective comparison of the common analytical methods for the quantification of trimethylammonium compounds, supported by experimental data from various single-laboratory validation studies. The primary techniques discussed are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or other detectors.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for the quantification of trimethylammonium compounds, primarily TMAO, as reported in peer-reviewed studies. This data can serve as a benchmark for laboratories to compare their own method performance.
| Method | Analyte(s) | Sample Matrix | LLOQ | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LC-MS/MS[1] | TMAO | Human Plasma | 1 ng/mL | 1 - 5,000 ng/mL | 1.65 - 7.15 | 1.65 - 7.15 | 96.36 - 111.43 |
| LC-MS/MS[2] | TMAO & TMA | Fish Oil | 10 µg/kg (TMAO) | 10 - 100 ng/mL (TMAO) | 1 - 3 | 3 - 6 | 106 - 113 |
| LC-MS/MS[3] | TMAO & Precursors | Human Plasma | 0.031 - 0.187 µmol/L | Not Specified | 2.88 (mean) | 4.23 (mean) | 95 - 101 (recovery) |
| HPLC with Derivatization[4] | TMA | Fish Oil Softgels | 1.0 ppm | 1 - 17 ppm | Not Specified | Not Specified | Not Specified |
| Capillary Electrophoresis[5] | Related Quaternary Ammonium Compounds | Complex Matrices | Not Specified | Not Specified | Not Specified | Not Specified | Good agreement with HPLC |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of trimethylammonium compounds.
Sample Preparation: Protein Precipitation[1]
A common and straightforward method for plasma or serum samples is protein precipitation.
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., TMAO-d9).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of small polar molecules.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar analytes like TMAO.[3] A C18 column can also be used.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).[1][2]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the analysis of trimethylammonium compounds.
Caption: A generalized experimental workflow for the quantification of this compound and related compounds by LC-MS/MS.
Caption: Metabolic pathway showing the formation of TMAO/hydroxytrimethylaminium from dietary precursors.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New and Existing Assays for Hydroxytrimethylaminium (Trimethylamine N-oxide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of emerging and established analytical methods for the quantification of hydroxytrimethylaminium, the conjugate acid of trimethylamine N-oxide (TMAO). TMAO is a gut microbiota-derived metabolite of significant interest in biomedical research due to its association with various health conditions, including cardiovascular disease. This document outlines the performance characteristics, experimental protocols, and underlying principles of a novel fluorescent enzymatic assay and compares it with the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and a novel colorimetric sensor array for its precursor, trimethylamine (TMA).
Performance Characteristics
The selection of an appropriate assay depends on the specific requirements of the research, such as sensitivity, throughput, cost, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the discussed analytical methods.
| Feature | Fluorescent Enzymatic Assay | LC-MS/MS | NMR Spectroscopy | Colorimetric Sensor Array (for TMA) |
| Analyte | TMAO | TMAO & TMA | TMAO | TMA |
| Limit of Detection (LOD) | 0.20 - 0.62 µM[1][2] | 0.013 - 0.09 µM[1] | 3.0 µM[3][4] | Gas: ~4 ppb, Aqueous: 2.3 µM[5] |
| Limit of Quantitation (LOQ) | 2.05 µM[1][6] | 0.05 - 0.26 µM[1] | 3.3 µM[3][4] | Not explicitly stated |
| Linearity Range | 2.05 - 50 µM[6] | 1 - 5,000 ng/mL (~0.013 - 66.6 µM)[7] | 3.3 - 3,000 µM[3][4] | Wide range with >99% accuracy in classification[8][9] |
| Precision (CV%) | Not explicitly stated | Intra-day: 1.40-7.62%, Inter-day: 1.65-7.15%[7] | Within-run & within-lab: 4.3-14.5%[3][4] | Not explicitly stated |
| Accuracy | High degree of accordance with mass spectrometry[6] | 91.99 - 111.43%[7] | Good correlation with MS-based assay (R² = 0.98)[3][4] | >99% classification accuracy[8][9] |
| Sample Throughput | High (suitable for microplate format)[6] | Moderate to High | High | High (rapid response)[9] |
| Instrumentation Cost | Low to Moderate | High | Very High | Low |
| Expertise Required | Low to Moderate | High | High | Low |
Signaling Pathway and Metabolic Origin of TMAO
TMAO is not directly obtained from the diet but is the end product of a metabolic pathway involving gut microbiota and liver enzymes. Dietary precursors, abundant in animal products, are first metabolized by gut bacteria to trimethylamine (TMA), which is then absorbed into the bloodstream and oxidized in the liver to TMAO by flavin-containing monooxygenase 3 (FMO3).[10]
Caption: Metabolic pathway of TMAO formation from dietary precursors.
Experimental Protocols
New Fluorescent Enzymatic Assay for TMAO
This method offers a sensitive and high-throughput alternative to mass spectrometry, suitable for clinical laboratory diagnosis.[6]
Principle: A multi-enzymatic coupling system is employed. TMAO demethylase and formaldehyde dehydrogenase catalyze a coupled reaction that produces NADH from the conversion of TMAO. In the presence of diaphorase, the generated NADH reduces a fluorescent probe (e.g., resazurin), leading to a measurable increase in fluorescence.
Workflow:
Caption: Workflow for the fluorescent enzymatic assay of TMAO.
Detailed Methodology:
-
Sample Preparation: Serum samples are pretreated to remove pre-existing formaldehyde to avoid interference.
-
Reagent Preparation: Prepare a reaction mixture containing TMAO demethylase, formaldehyde dehydrogenase, diaphorase, NAD+, and resazurin in a suitable buffer.
-
Assay Procedure:
-
Add the pretreated serum sample to a microplate well.
-
Add the reaction mixture to initiate the enzymatic cascade.
-
Incubate the plate under optimized conditions (e.g., temperature and time).
-
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the TMAO concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of TMAO.
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for TMAO quantification due to its high sensitivity and specificity.
Principle: This technique separates TMAO from other components in a complex biological sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. A stable isotope-labeled internal standard (e.g., d9-TMAO) is typically used for accurate quantification.
Workflow:
Caption: General workflow for LC-MS/MS analysis of TMAO.
Detailed Methodology:
-
Sample Preparation:
-
To a plasma or serum sample, add a known concentration of the internal standard (d9-TMAO).
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.[7]
-
-
LC Separation:
-
Inject the supernatant into an LC system equipped with a suitable column (e.g., a silica-based column).
-
Use a specific mobile phase gradient to separate TMAO and its internal standard from other sample components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both TMAO and d9-TMAO using Multiple Reaction Monitoring (MRM) for quantification.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards with known TMAO concentrations.
-
Calculate the TMAO concentration in the samples based on the ratio of the peak area of TMAO to that of the internal standard.
-
Conclusion
The choice of assay for this compound (TMAO) quantification is a critical decision in research and clinical settings. While LC-MS/MS remains the benchmark for accuracy and sensitivity, the novel fluorescent enzymatic assay presents a promising high-throughput and cost-effective alternative. For rapid and portable screening of the TMAO precursor, TMA, the colorimetric sensor array offers a unique advantage. The NMR-based assay provides a high-throughput option with minimal sample preparation. The selection of the most appropriate method will depend on the specific research question, available resources, and desired performance characteristics.
References
- 1. rsc.org [rsc.org]
- 2. Reaction-Based Fluorescence Assays for the Determination of Food Trimethylamine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent assay for quantitative analysis of trimethylamine N-oxide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. suslick.illinois.edu [suslick.illinois.edu]
- 10. d-nb.info [d-nb.info]
A Comparative Guide to the Specificity of Hydroxytrimethylaminium Detection Methods
For researchers, scientists, and drug development professionals, the accurate and specific detection of hydroxytrimethylaminium is crucial for a variety of applications, from metabolic studies to quality control in pharmaceutical formulations. This guide provides an objective comparison of the leading analytical methods for this compound detection, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
The primary methods for the quantification of this compound and other structurally similar quaternary ammonium compounds include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Chromatography (IC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and susceptibility to interference.
Comparative Analysis of Detection Methods
The specificity of a detection method is its ability to accurately and exclusively measure the analyte of interest in the presence of other, potentially interfering, compounds. For this compound, common interferents include structurally related molecules such as choline, acetylcholine, and other quaternary amines.
| Method | Principle | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) for Similar Analytes | Specificity & Potential for Cross-Reactivity |
| LC-MS/MS | Separation by liquid chromatography followed by highly specific mass-to-charge ratio detection. | LOD: 0.121 - 8.063 µg/L for TMAO and related compounds[1]. LOQ: 0.25 µM for TMAO[2][3]. | High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ions, significantly reducing the likelihood of interference from compounds with similar retention times but different mass fragmentation patterns.[2][3][4] However, isobaric compounds (compounds with the same mass) can potentially interfere if not chromatographically separated. |
| Ion Chromatography (IC) | Separation based on ionic interactions with a stationary phase. | Linearity maintained over 20 to 200 mg/L for quaternary ammonium chlorides[5][6]. | Good Specificity: IC is well-suited for the separation of charged analytes like quaternary ammonium compounds.[2][5][6] Specificity can be enhanced by coupling with mass spectrometry (IC-MS)[7]. The choice of column and eluent is critical to resolve this compound from other similar amines. |
| HPLC-UV | Separation by liquid chromatography with detection based on the absorption of UV light. | LOD: 0.3 mg.kg-1, LOQ: 0.9 mg.kg-1 for bioactive amines after derivatization[8]. Linearity between 50 and 150 µg/mL for choline[7]. | Moderate Specificity: this compound itself has a poor UV chromophore, often necessitating derivatization to enhance detection.[9] This can introduce variability and potential for side reactions. Specificity is highly dependent on the chromatographic separation and the potential for co-eluting compounds to absorb at the same wavelength. Indirect UV detection is an alternative but may have lower sensitivity.[6] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | LODs in the 2–77 pg/mL range for alkaloids with online SPE-CE-MS[10]. | High Resolution & Specificity: CE offers high separation efficiency for charged molecules.[11][12] Specificity can be further improved by coupling with mass spectrometry (CE-MS), which can lower detection limits by two orders of magnitude[11]. The separation is sensitive to buffer composition and pH. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for each of the discussed detection methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is often considered the gold standard for its high sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d9-choline).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the retention of polar analytes like this compound.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity.
Ion Chromatography (IC) Protocol
IC is a robust method for the separation of ionic species.
Sample Preparation:
-
Dilution: Dilute the sample with deionized water to bring the analyte concentration within the linear range of the instrument.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
Chromatographic Conditions:
-
Column: A cation-exchange column suitable for the separation of small amines.
-
Eluent: An acidic mobile phase, such as methanesulfonic acid, is typically used to elute the cationic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Suppressed conductivity detection is the most common method for ion chromatography.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol (with Derivatization)
This method requires a derivatization step to make the non-UV absorbing this compound detectable.
Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization: React the extracted analyte with a UV-active derivatizing agent (e.g., 2-bromoacetophenone for betaine, a similar quaternary ammonium compound)[9]. This reaction is typically carried out under specific pH and temperature conditions.
-
Quenching: Stop the reaction after a defined period.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivatized product.
Capillary Electrophoresis (CE) Protocol
CE provides high-resolution separations of charged molecules.
Sample Preparation:
-
Dilution: Dilute the sample in the background electrolyte (BGE).
-
Filtration: Filter the sample through a 0.22 µm filter.
CE Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH to control the charge of the analyte and the electroosmotic flow.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection is often used for non-UV absorbing analytes, where a chromophore is added to the BGE. Alternatively, CE can be coupled to a mass spectrometer for direct and more specific detection.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in this compound detection and its biological context, the following diagrams have been generated.
Conclusion
The choice of detection method for this compound should be guided by the specific requirements of the study. For high-throughput screening where utmost sensitivity and specificity are paramount, LC-MS/MS is the method of choice. Ion Chromatography offers a robust and specific alternative, particularly when coupled with mass spectrometry. Capillary Electrophoresis provides excellent separation efficiency and is a powerful tool for resolving complex mixtures. HPLC-UV , while less specific and often requiring derivatization, can be a cost-effective option for routine analysis when properly validated and potential interferences are well-characterized.
Researchers should carefully consider the potential for cross-reactivity with structurally similar compounds and validate their chosen method accordingly to ensure accurate and reliable quantification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Separation of quaternary ammonium diastereomeric oligomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-exchange liquid chromatography method with indirect UV detection for the assay of choline in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of Hydroxytrimethylaminium and Its Analogs in Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Choline Analogs
The following table summarizes the inhibitory potency of several choline analogs against key targets in choline transport and metabolism. The data is presented to facilitate a clear comparison of their efficacy.
| Compound/Analog | Target | Assay Type | Measured Efficacy (IC50/GI50) | Cell Line/System |
| Hemicholinium-3 (HC-3) | High-Affinity Choline Transporter (CHT1) | [³H]Choline Uptake Inhibition | 38.4 µM - 54.2 µM | MIA PaCa-2 and PANC-1 pancreatic cancer cells[1] |
| High-Affinity Choline Transporter (CHT1) | [³H]Choline Uptake Inhibition | 0.08 µM | Rat brain synaptosomes[2] | |
| Amb4269951 | Choline Transporter-Like Protein 1 (CTL1) | [³H]Choline Uptake Inhibition | 2.4 µM | MIA PaCa-2 pancreatic cancer cells[1] |
| Amb4269675 | Choline Transporter-Like Protein 1 (CTL1) | [³H]Choline Uptake Inhibition | 6.0 µM | MIA PaCa-2 pancreatic cancer cells[1] |
| ICL-CCIC-0019 | Choline Kinase Alpha (CHKA) | Enzymatic Inhibition | 0.27 µM | Recombinant CHKA2[3] |
| Cancer Cell Proliferation | Cell Viability Assay | Mean GI50: 1.09 µM | Panel of 8 human cancer cell lines[3] | |
| CK14 | Choline Kinase Alpha (CHKA) | Enzymatic Inhibition | 150 nM | Recombinant CHKA2[3] |
| CK146 | Choline Kinase Alpha (CHKA) | Enzymatic Inhibition | 69% inhibition at test concentration | Human lipid kinase panel[3] |
| Cancer Cell Proliferation | Cell Viability Assay | Mean GI50: 3.8 µM | Panel of 8 prostate cancer cell lines[3] | |
| N-methyl-3-quinuclidinone | High-Affinity Choline Uptake | Not Specified | 5.6 x 10⁻⁷ M | Not Specified[4] |
| Hydroxytrimethylaminium (TMAO) | Not Available | Not Available | Data Not Available | Not Available |
Note on this compound (Trimethylamine N-oxide - TMAO): Extensive literature searches did not yield direct quantitative data (e.g., IC50 values) for the efficacy of this compound as a direct inhibitor of choline transporters or choline kinase in comparative assays. The primary focus of research on TMAO has been its role as a metabolite produced by the gut microbiota from dietary choline and its association with cardiovascular disease.[5][6] Studies have compared the physiological effects of dietary choline versus TMAO supplementation, but not their direct comparative efficacy on a molecular level in the context of cholinergic pathways.[2][7]
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. The Association between Trimethylamine N-Oxide and Its Predecessors Choline, L-Carnitine, and Betaine with Coronary Artery Disease and Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of acute choline loading on circulating trimethylamine N-oxide levels. [figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dietary Choline or Trimethylamine N-oxide Supplementation Does Not Influence Atherosclerosis Development in Ldlr-/- and Apoe-/- Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxytrimethylaminium and Related Compounds in a Laboratory Setting
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the specific procedures for compounds like Hydroxytrimethylaminium, more commonly associated with choline and other quaternary ammonium compounds, is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of these substances, aligned with standard laboratory safety protocols.
Chemical Identification
"this compound" is identified as the conjugate acid of trimethylamine N-oxide, with the chemical formula C3H10NO+.[1] In a laboratory context, queries regarding this compound often pertain to its close and more commonly used relatives, such as Choline Chloride. Choline is a quaternary ammonium salt, and its disposal procedures are representative of many non-hazardous or low-hazard quaternary ammonium compounds used in research.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to proper handling and safety protocols. When working with choline compounds or other quaternary ammonium salts, it is recommended to work in a well-ventilated area.[2][3] Personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[4][5] Avoid breathing in dust or vapors and prevent contact with skin and eyes.[6]
Step-by-Step Disposal Procedures
The disposal of this compound compounds should always be in accordance with local, state, and federal regulations.[7][8] For small quantities typical of a research laboratory, the following steps provide a general guideline.
-
Waste Characterization : Determine if the waste is hazardous. Most pure choline compounds are not classified as hazardous waste.[4] However, if mixed with a hazardous solvent or other regulated chemical, the entire mixture must be treated as hazardous waste.
-
Containerization : Place the waste in a clearly labeled, sealed container.[3][6] The label should include the chemical name and any known hazards.
-
Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4][5]
-
Disposal :
-
Non-Hazardous Waste : For small quantities of non-hazardous choline compounds, it may be permissible to dispose of them down the drain with copious amounts of water, depending on local regulations. However, it is always best to check with your institution's Environmental Health and Safety (EHS) office first.
-
Hazardous Waste : If the waste is deemed hazardous, it must be disposed of through a licensed hazardous waste disposal contractor. Contact your EHS office to arrange for pickup.
-
Quantitative Data for Choline Compounds
The following table summarizes key quantitative data for Choline Chloride and Choline Bitartrate, which can be useful in assessing disposal requirements.
| Property | Choline Chloride | Choline Bitartrate |
| Molecular Formula | C5H14ClNO | C9H19NO7 |
| Molecular Weight | 139.62 g/mol | 253.25 g/mol |
| Appearance | White crystalline solid | White crystalline powder |
| Solubility in Water | Soluble | Soluble |
| pH | 4-7 (5% solution) | 3.0-4.0 (10% solution) |
| Melting Point | 302-305 °C (decomposes) | 151-153 °C |
| Acute Toxicity (Oral) | LD50 Rat: 3400 mg/kg | No data available |
Experimental Protocols: Spill Cleanup
In the event of a spill, follow this detailed cleanup protocol:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Wear Appropriate PPE : At a minimum, wear gloves, safety goggles, and a lab coat. For large spills of powdered material, respiratory protection may be necessary.[6]
-
Contain the Spill : For liquid spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[2][7] For solid spills, avoid creating dust.[4][6]
-
Clean the Spill : Carefully sweep or scoop up the spilled material and place it in a labeled container for disposal.[5][9] Do not use a vacuum cleaner unless it is designed for combustible dusts.[3][6]
-
Decontaminate the Area : Wash the spill area with soap and water.[6]
-
Dispose of Cleanup Materials : All cleanup materials should be placed in a sealed bag or container and disposed of as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and related compounds.
Caption: Disposal decision workflow for laboratory chemical waste.
References
- 1. This compound | C3H10NO+ | CID 13148255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redox.com [redox.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. palsusa.com [palsusa.com]
- 7. trc-ag.com [trc-ag.com]
- 8. medline.com [medline.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
